Structural Elucidation of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in polyether antibiotics, marine toxins (e.g., brevetoxins), and carbohydrate derivatives. The specific scaffold 4-(hydroxymethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in polyether antibiotics, marine toxins (e.g., brevetoxins), and carbohydrate derivatives. The specific scaffold 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol represents a critical vicinal diol motif often found in reduced sugar intermediates and iridoid synthons.
Structural elucidation of this molecule presents a classic yet non-trivial stereochemical challenge: distinguishing between cis and trans relative diastereomers and determining the absolute configuration of the resulting chiral centers. This guide provides a rigorous, self-validating workflow for the complete structural assignment of this scaffold, moving from raw spectral data to absolute stereochemical confirmation.
Before initiating experimental work, the analyst must define the stereochemical space. The molecule possesses two chiral centers at C3 and C4.
The Isomer Landscape
The vicinal substitution pattern allows for four stereoisomers (two enantiomeric pairs):
(3R,4R) and (3S,4S): The trans-isomers.
(3R,4S) and (3S,4R): The cis-isomers.
Conformational Mobility
Unlike cyclohexane, the THP ring contains an oxygen atom that introduces anomeric effects and dipole minimization preferences. However, for 3,4-disubstituted systems, steric bulk dominates.
Trans-Diequatorial: The most energetically favorable conformation for the trans isomer, placing both the hydroxyl (C3) and hydroxymethyl (C4) groups in equatorial positions to minimize 1,3-diaxial interactions.
Cis-Equatorial/Axial: The cis isomer will adopt a chair conformation where the bulkier hydroxymethyl group prefers the equatorial position, forcing the C3-hydroxyl into an axial orientation, or vice versa depending on hydrogen bonding networks.
Spectroscopic Elucidation Strategy
The core of this elucidation relies on establishing the relative stereochemistry (cis vs. trans) using scalar coupling constants (
) and nuclear Overhauser effects (NOE).
Mass Spectrometry (HRMS)
Target Ion:
or .
Formula: C
HO.
Exact Mass: 132.0786 Da.
Protocol: Electrospray Ionization (ESI) in positive mode. A fragmentation pattern showing loss of water (
) and hydroxymethyl radical () supports the vicinal alcohol structure.
1H NMR: The Karplus Relationship
The distinction between cis and trans isomers rests on the vicinal coupling constant between H3 and H4 (
).
Trans-Diequatorial (
Hz): If the substituents are trans and diequatorial, the protons H3 and H4 are trans-diaxial. According to the Karplus equation, a dihedral angle of results in a large coupling constant.
Cis-Axial/Equatorial (
Hz): If the substituents are cis, one proton is axial and the other equatorial (dihedral ). This results in a significantly smaller coupling constant.[1]
Table 1: Predicted NMR Parameters (500 MHz, CDCl
)
Position
Proton Type
Approx. Shift ()
Multiplicity
Key Coupling ()
Diagnostic Value
H3
Carbinol (CH-OH)
3.5 - 3.9 ppm
ddd
>9 Hz = Trans ; <5 Hz = Cis
H4
Methine (CH-R)
1.6 - 2.0 ppm
m
Links ring to side chain
H4'
Exocyclic (-CHOH)
3.5 - 3.7 ppm
dd or m
Confirm hydroxymethyl group
H2/H6
Ring Methylene
3.2 - 4.1 ppm
m
Large geminal coupling (~11Hz)
2D NMR Workflow
COSY: Traces the spin system from H2
H3 H4 H5 H6 to confirm connectivity.
HSQC: Assigns carbon-proton pairs, distinguishing the CH-OH (C3) from the CH
-O (C2/C6).
NOESY/ROESY:
Trans-Diequatorial: Strong NOE correlations between H3 and H5
(1,3-diaxial relationship) confirm H3 is axial. Absence of strong NOE between H3 and H4.
Cis: Strong NOE between H3 and H4 indicates they are likely syn-clinal (equatorial/axial).
Visualization of Elucidation Logic
Figure 1: Decision tree for the structural assignment of 3,4-substituted tetrahydropyrans.
Absolute Configuration: The Mosher Ester Protocol[4][5][6][7]
Once relative stereochemistry is known, the absolute configuration (R vs. S) of the C3 secondary alcohol is determined using the modified Mosher's method [1]. This involves derivatizing the alcohol with
- and --methoxy--(trifluoromethyl)phenylacetic acid (MTPA).[2][3]
The Principle
The MTPA esters adopt a preferred conformation where the CF
group, the carbonyl, and the methine proton of the MTPA moiety are coplanar. The phenyl group shields protons on one side of the plane (upfield shift, ), while protons on the other side are deshielded.
[4][3][5]
Experimental Protocol (Self-Validating)
Reagents:
Substrate: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (approx 2-5 mg per reaction).
Validation: Protons on the "right" side of the plane (defined by the model) must have positive values; those on the "left" must have negative values.[3] If the signs are random, the conformation is not locked, or the assignment is wrong.
Visualization of Mosher Logic
Figure 2: Logical flow for determining absolute configuration via Mosher analysis.
Synthesis & Isolation Context
While this guide focuses on elucidation, understanding the synthetic origin aids in anticipating the major isomer.
Common Route: Prins Cyclization
The acid-catalyzed condensation of a homoallylic alcohol with formaldehyde (or equivalent) often yields the THP system [2].
Mechanism:[6][7][8][9] Oxocarbenium ion formation followed by cyclization.[6]
Selectivity: Often yields the cis-4-hydroxytetrahydropyran derivatives due to the stability of the chair-like transition state where substituents occupy equatorial positions.
Alternative Route: Hydroboration-Oxidation
Hydroboration of 4-(hydroxymethyl)-3,4-dihydro-2H-pyran (a glycal derivative) typically directs the boron to the less hindered face, often resulting in trans-vicinal alcohols [3].
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[10][2][3] Nature Protocols, 2, 2451–2458. Link
Yadav, J. S., et al. (2008).[11] Phosphomolybdic acid catalyzes efficiently the Prins cyclization of homoallylic alcohols with aldehydes.[11] Synthesis, 2008(3), 395-400.[11] Link
Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Comprehensive Spectroscopic Profiling and Structural Elucidation of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Executive Summary The structural characterization of saturated oxygen heterocycles is a foundational practice in medicinal chemistry and carbohydrate research. 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (Molecular Formula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of saturated oxygen heterocycles is a foundational practice in medicinal chemistry and carbohydrate research. 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (Molecular Formula: C₆H₁₂O₃; MW: 132.16 g/mol ) is a diol derivative of the tetrahydropyran ring[1]. Accurate structural elucidation of this molecule requires a multi-modal spectroscopic approach—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
This whitepaper provides an authoritative guide to the spectroscopic signatures of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, detailing the causality behind experimental parameter selection and establishing self-validating analytical protocols.
Spectroscopic characterization workflow for structural elucidation.
Structural Dynamics and Conformational Causality
Tetrahydropyran rings exist predominantly in chair conformations[2]. The substitution pattern at C3 (-OH) and C4 (-CH₂OH) introduces complex 1,3-diaxial interactions. Studies on 3-hydroxytetrahydropyran derivatives demonstrate that conformational equilibrium is heavily influenced by solvent polarity and intramolecular hydrogen bonding between the hydroxyl groups and the ring oxygen[3][4].
This dynamic behavior directly impacts the observed
coupling constants in NMR spectroscopy[5]. For instance, the relative stereochemistry (cis vs. trans) dictates the dihedral angle between the C3 and C4 protons. A trans-diaxial arrangement will yield a large coupling constant ( Hz), whereas an axial-equatorial arrangement will yield a smaller coupling ( Hz).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the carbon-hydrogen framework of the tetrahydropyran ring[6][7].
Causality in Solvent Selection: While Chloroform-d (CDCl₃) is the industry standard, DMSO-d₆ is the superior choice for diols. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the hydroxyl protons. This allows the O-H protons to be observed as distinct, sharp signals that couple to adjacent aliphatic protons (a doublet for the secondary C3-OH and a triplet for the primary C4-CH₂OH). This serves as a built-in, self-validating probe for the molecular structure.
FT-IR provides orthogonal confirmation of the functional groups.
Causality in Method Selection: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch that can obscure the intrinsic diol signals of the target molecule. ATR utilizes a diamond or ZnSe crystal, providing a pristine, moisture-free background that ensures the observed O-H stretch is exclusively from the sample.
C-O stretching (overlapping ether and alcohol bands).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a structural fragmentation fingerprint.
Causality in Ionization Selection: Under standard 70 eV Electron Impact (EI), aliphatic diols often exhibit a vanishingly small molecular ion (
) peak[6]. This is because the loss of water is highly favored both entropically and enthalpically. Therefore, observing the and fragments is highly diagnostic. For absolute mass confirmation, soft ionization techniques like Electrospray Ionization (ESI) in positive mode (yielding or ) are recommended.
Primary mass spectrometry fragmentation pathways for the target molecule.
Table 4: EI-MS Fragmentation Data (70 eV)
m/z
Relative Abundance (%)
Fragment Assignment
132
< 5
(Molecular Ion, often weak)
114
15 - 25
(Dehydration)
101
30 - 40
(Loss of hydroxymethyl group)
71
100
Base peak (Tetrahydropyran ring cleavage fragment)[6]
Validated Experimental Protocols
NMR Acquisition Protocol (Self-Validating System)
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard)[9].
Tuning and Matching: Perform automated tuning and matching for both ¹H and ¹³C channels to maximize the Q-factor of the probe, ensuring optimal signal-to-noise (S/N) ratio.
Shimming: Execute 3D gradient shimming followed by manual fine-tuning on the deuterium lock signal to ensure a perfectly homogeneous magnetic field (target line width at half-height < 0.5 Hz).
Acquisition Parameters:
¹H NMR: 16 scans, relaxation delay (d1) = 2.0 s. Causality: 16 scans are sufficient due to the high natural abundance (99.98%) of ¹H. The 2.0 s delay ensures complete longitudinal relaxation (
) for accurate integration.
¹³C NMR: 1024 scans, d1 = 2.0 s, with WALTZ-16 composite pulse decoupling (CPD). Causality: 1024 scans compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C.
ATR-FTIR Acquisition Protocol
Background Calibration: Perform 32 background scans on the empty diamond ATR crystal at a resolution of 4 cm⁻¹. Causality: This step mathematically subtracts ambient CO₂ and H₂O vapor from the final spectrum.
Sample Application: Apply 2-3 mg of the neat sample directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact.
Acquisition: Collect 32 sample scans at 4 cm⁻¹ resolution.
Validation & Cleaning: Clean the crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a subsequent background scan to verify zero cross-contamination.
GC-EI-MS Acquisition Protocol
Instrument Tuning: Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA provides a stable, reproducible fragmentation pattern (m/z 69, 219, 502) that ensures the quadrupole mass analyzer is correctly tuned for mass accuracy and relative abundance.
Sample Introduction: Inject 1 µL of a 1 mg/mL solution (in methanol) into the GC inlet (Split ratio 10:1, Inlet Temp: 250°C).
Ionization & Acquisition: Utilize an electron energy of 70 eV. Scan range: m/z 50 to 500. Source temperature: 230°C.
References
Solha, D. C., et al. (2014): Experimental and theoretical studies of intramolecular hydrogen bonding in 3-hydroxytetrahydropyran: beyond AIM analysis. Journal of Physical Chemistry A / ResearchGate. URL:[Link]
PubChem (NIH): Tetrahydropyran | C5H10O | CID 8894. National Center for Biotechnology Information. URL:[Link]
Schiaffino-Ortega et al. / RSC Publishing: Applications of spin–spin couplings | Nuclear Magnetic Resonance: Volume 44. Royal Society of Chemistry. URL: [Link]
Abraham, R. J., et al. (1999): Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing. URL:[Link]
discovery and isolation of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
An In-depth Technical Guide to the Synthesis and Isolation of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol Introduction: The Significance of the Tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a privileged hetero...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Isolation of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its presence is often crucial for biological activity, influencing molecular conformation and interactions with biological targets. The discovery of novel substituted tetrahydropyrans is therefore less a matter of isolating a single, naturally occurring compound and more a testament to the ingenuity of synthetic organic chemistry. The molecule 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a di-substituted tetrahydropyran, represents a valuable chiral building block for the synthesis of more complex molecules. Its "discovery" is intrinsically linked to the development of synthetic methodologies that allow for the precise, stereocontrolled construction of the tetrahydropyran core with desired functional groups. This guide provides a comprehensive overview of the synthetic strategies, a detailed experimental protocol for a plausible synthesis, and the subsequent isolation and purification of this versatile compound.
Synthetic Strategies for Substituted Tetrahydropyrans
The construction of the tetrahydropyran ring with specific substituents, such as in 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Prins Cyclization: This is a robust and widely used method for forming tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[1][2] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates, typically favoring the formation of cis-2,6-disubstituted products through a chair-like transition state.[3][4]
Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins, catalyzed by various transition metals or acids, provides a direct route to tetrahydropyrans.[5] This method is atom-economical and can be highly stereoselective.
Hetero-Diels-Alder Reaction: This cycloaddition reaction between a diene and an aldehyde can be a powerful tool for the enantioselective synthesis of dihydropyrans, which can then be further functionalized to the desired tetrahydropyran.
Reduction of Tetrahydropyranone Precursors: A viable route involves the synthesis of a ketone precursor, such as dihydro-2H-pyran-3(4H)-one, followed by reduction to the corresponding alcohol. Dihydro-2H-pyran-3(4H)-one can be synthesized from readily available starting materials like α-ketoglutaric acid.[6][7][8] Subsequent functionalization at the 4-position and reduction of the ketone would lead to the target diol.
For the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a Prins-type cyclization offers a convergent and potentially stereoselective approach.
Proposed Synthesis via Prins Cyclization
A plausible and efficient route to 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is the Prins cyclization of a suitable homoallylic alcohol with formaldehyde. The following section details the proposed reaction and its mechanism.
Reaction Scheme
Caption: Proposed synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol via Prins cyclization.
Mechanism of the Prins Cyclization
The acid-catalyzed Prins cyclization proceeds through a series of well-defined steps:
Oxocarbenium Ion Formation: The acid catalyst protonates the formaldehyde, making it a potent electrophile. The homoallylic alcohol then attacks the activated formaldehyde, forming a hemiacetal which, upon loss of water, generates a highly reactive oxocarbenium ion.
Cyclization: The alkene moiety of the oxocarbenium ion intermediate acts as a nucleophile, attacking the electrophilic carbon to form the six-membered tetrahydropyran ring. This step proceeds through a chair-like transition state to minimize steric interactions, which dictates the stereochemistry of the product.
Nucleophilic Trapping: The resulting tertiary carbocation is trapped by a nucleophile present in the reaction mixture, typically water, to yield the final 4-hydroxytetrahydropyran derivative.
4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6) represents a critical scaffold in glycomimetic drug design. Structurally, it is a tetrahydropyran (THP) ring functionalized with vicinal hydroxyl and hydroxymethyl groups. This specific substitution pattern introduces complex stereoelectronic effects—specifically the competition between steric repulsion (favoring equatorial placement) and intramolecular hydrogen bonding (favoring gauche/axial interactions).
This guide provides a rigorous theoretical protocol to characterize this molecule. Unlike rigid templates, this framework prioritizes the causality of molecular behavior: why specific conformers dominate and how electronic structure dictates reactivity.
Stereochemical Landscape
The molecule possesses two chiral centers at C3 and C4, yielding four possible stereoisomers. For theoretical treatment, we define the relative stereochemistry as the primary variable:
Trans-Isomers (e.g., 3R, 4R): Substituents are on opposite faces. In a chair conformation, these can adopt a diequatorial (stable) or diaxial (unstable) arrangement.
Cis-Isomers (e.g., 3R, 4S): Substituents are on the same face. This necessitates an axial-equatorial arrangement in the chair form, often stabilized by a strong intramolecular hydrogen bond (IMHB) between the C3-OH and C4-CH₂OH.
Computational Methodology: The Protocol
To ensure data integrity, the following workflow utilizes a "funnel approach," moving from low-cost molecular mechanics to high-level Density Functional Theory (DFT).
Workflow Visualization
The following diagram outlines the self-validating computational pipeline required to accurately model this system.
Figure 1: Step-by-step computational workflow for characterizing functionalized tetrahydropyrans. Note the feedback loop at the Frequency Calculation stage to ensure true minima.
Step-by-Step Protocol
Step 1: Conformational Sampling (The Filter)
The hydroxymethyl group possesses rotational freedom (
dihedral), and the THP ring can flip between chair (, ) and boat forms.
Action: Perform a Monte Carlo conformational search using the MMFF94s force field.
Constraint: Set an energy window of 5.0 kcal/mol to capture all biologically relevant conformers.
Rationale: MMFF94s is parameterized well for small organic molecules and accurately handles the sp³ oxygens in the ether ring.
Step 2: Geometry Optimization (The Refinement)
Force fields often underestimate the strength of hydrogen bonds. DFT is required for accurate geometries.
Rationale: The "D" (Dispersion) correction is non-negotiable . In systems with vicinal hydroxyls, dispersion forces and weak H-bonds significantly influence the stability of the gauche conformers. Diffuse functions (++) are essential for describing the lone pairs on the oxygen atoms.
Step 3: Solvation Models
Gas-phase calculations often overemphasize intramolecular H-bonds.
Method: SMD (Solvation Model based on Density).
Solvents: Calculate in Water (biological mimic) and Chloroform (NMR solvent mimic).
Causality: In water, intermolecular H-bonds with the solvent compete with intramolecular H-bonds, potentially shifting the equilibrium from a closed (H-bonded) to an open conformation.
Theoretical Analysis & Expected Results
Conformational Preferences (The "Anomeric" Influence)
While the anomeric effect strictly applies to C1-substituents, the "gauche effect" is critical at C3-C4.
H-Bonding: Weak. The distance between O(3) and O(4) is often too large for a strong IMHB unless the hydroxymethyl group rotates significantly, incurring strain.
Scenario B: Cis-Axial/Equatorial (Stabilized)
Geometry: C3-OH (eq) and C4-CH₂OH (ax) OR C3-OH (ax) and C4-CH₂OH (eq).
Stability:[1][2] Usually sterically disfavored, BUT...
The H-Bond Override: A strong 6-membered or 7-membered chelating H-bond ring can form. If the energy gain from the H-bond (> 5 kcal/mol) exceeds the steric penalty of the axial position (~2-3 kcal/mol), this conformer becomes the global minimum in non-polar solvents.
Quantitative Data Structure
When reporting your results, organize the relative energies (
) as follows:
Table 1: Simulated Relative Energies of Dominant Conformers (ωB97X-D/6-311++G(d,p))
Conformer ID
Ring Form
C3 Orient.
C4 Orient.
IMHB Type
(kcal/mol)
(kcal/mol)
Conf_1 (Trans)
Chair ()
Equatorial
Equatorial
None (Open)
0.00
0.00
Conf_2 (Cis)
Chair ()
Equatorial
Axial
OH(3) O(4)
-1.2 (Predicted)
+0.5 (Predicted)
Conf_3 (Trans)
Twist-Boat
-
-
Strong
+4.5
+6.2
Note: In water, the "Open" forms (Conf_1) typically gain stability due to better solvation of the free hydroxyls.
Electronic Property & Reactivity Profiling
Frontier Molecular Orbitals (FMO)
The reactivity of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is driven by the availability of the hydroxyl lone pairs.
HOMO Location: Localized on the pyran oxygen and the hydroxyl oxygens.
LUMO Location: High energy
antibonding orbitals (C-O), indicating resistance to reduction but susceptibility to oxidation.
Relevance: In the cis conformer, if the C3-OH is axial, look for the
interaction, which mimics the anomeric effect, potentially lengthening the C3-O bond and altering reactivity.
Electrostatic Potential (ESP) Mapping
Generate ESP maps to predict binding sites.
Red Regions (Negative): The three oxygen atoms. These are H-bond acceptors.
Blue Regions (Positive): The hydroxyl protons.[4] These are H-bond donors.
Application: If designing a drug, the specific spatial arrangement of these "hotspots" (the pharmacophore) determines binding affinity to protein targets.
Experimental Validation (Self-Check)
To ensure the theoretical model aligns with reality, compare calculated properties with experimental observables:
NMR Coupling Constants (
):
Use the GIAO method (Gauge-Including Atomic Orbitals) to calculate NMR shielding tensors.
Apply the Karplus equation to predicted dihedral angles.
Check: A large coupling constant (
Hz) between H3 and H4 indicates a trans-diaxial arrangement of protons (diequatorial substituents). A small coupling ( Hz) indicates equatorial/axial protons.
IR Spectroscopy:
Calculate vibrational frequencies. Apply a scaling factor (typically ~0.96 for B3LYP).
Marker: A shift in the O-H stretch to lower wavenumbers (e.g., from 3600 cm⁻¹ to 3500 cm⁻¹) confirms the presence of an intramolecular hydrogen bond.
References
Gaussian 16 User Reference. Citation for DFT methodologies and basis set definitions.
[Link]
Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry. (Context for SMD solvation models).
[Link]
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. (Source for B3LYP-D3/wB97X-D dispersion corrections).
[Link]
Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. (Foundation for AIM analysis of H-bonding).
[Link]
PubChem Compound Summary for CID 12256033 (Tetrahydropyran-3-ol derivatives). General structural data for validation.
[Link]
The Tetrahydropyran Scaffold: Synthetic Architectures and Pharmacological Frontiers
[1] Executive Summary The tetrahydropyran (THP) ring is not merely a structural motif; it is a privileged pharmacophore that dominates the landscape of marine natural products and modern medicinal chemistry.[1] From the...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The tetrahydropyran (THP) ring is not merely a structural motif; it is a privileged pharmacophore that dominates the landscape of marine natural products and modern medicinal chemistry.[1] From the macrocyclic architecture of Eribulin (Halaven®) to the simple protecting groups in total synthesis, the THP moiety offers a unique balance of lipophilicity, metabolic stability, and stereochemical rigidity.
This guide moves beyond basic textbook definitions to explore the causality behind synthetic choices and the mechanistic underpinnings of THP biological activity. We will dissect the Prins cyclization as the "workhorse" of THP construction, analyze the thermodynamic drivers of the anomeric effect, and provide a self-validating protocol for laboratory implementation.
Part 1: Structural Dynamics & The Anomeric Effect
To design effective THP-based drugs, one must master its conformational landscape.[2] Unlike cyclohexane, the THP ring is electronically biased by the oxygen atom.
The Dipole and Conformation
The THP ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of the oxygen atom introduces the anomeric effect , particularly when electronegative substituents are present at the C2 position.
Exo-Anomeric Effect: Preference for the axial orientation of alkoxy substituents at C2.
Causality in Synthesis: This electronic preference dictates the stereochemical outcome of nucleophilic attacks on oxocarbenium ions. Synthetic routes must be designed to either leverage this effect for cis-selectivity or overcome it using steric bulk for trans-selectivity.[2]
Part 2: Synthetic Architectures
We categorize synthetic strategies not by reaction name, but by the reactive intermediate involved. This highlights the mechanistic logic.
The Oxocarbenium Ion Pathway (Prins Cyclization)
The acid-catalyzed condensation of homoallylic alcohols with aldehydes (Prins reaction) remains the most robust method for constructing 2,4,6-trisubstituted THP rings.[2][3]
Mechanism: The reaction proceeds via the formation of an oxocarbenium ion, followed by a "chair-like" transition state cyclization.[3][4]
Stereocontrol: The placement of the substituents in the transition state (pseudo-equatorial vs. pseudo-axial) determines the diastereoselectivity.
Visualization: Prins Cyclization Mechanism
The following diagram illustrates the critical transition from the oxocarbenium intermediate to the closed THP ring.
Figure 1: Mechanistic flow of the Prins Cyclization.[2] Note the critical Oxocarbenium Ion node which dictates stereochemistry.
Recent Advances (2024-2025)
Recent literature highlights a shift towards Silyl-Prins and Gold(I)-catalyzed methodologies to improve atom economy and stereocontrol.[2]
Methodology
Catalyst System
Key Advantage
Target Application
Silyl-Prins Cyclization
BiCl₃ or InCl₃
Stabilizes the -cation; prevents side reactions.[2]
Eribulin is a macrocyclic ketone analog of the marine sponge natural product Halichondrin B . It represents the pinnacle of THP-based drug design.
Mechanism of Action: Eribulin binds to the high-affinity sites at the growing plus (+) ends of microtubules. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which depolymerize them), Eribulin inhibits the growth phase of microtubule dynamics without affecting the shortening phase.[8]
The THP Role: The macrocycle contains multiple fused THP and tetrahydrofuran rings. These rigid oxygen-rich cycles lock the molecule into a specific conformation that perfectly mimics the tubulin binding cleft.
Visualization: Eribulin Signaling Impact
Figure 2: Dual mechanism of Eribulin: Mitotic blockade and Tumor Microenvironment remodeling.[2]
Part 4: Detailed Experimental Protocol
Protocol: Lewis Acid-Mediated Prins Cyclization
Objective: Synthesis of cis-2,6-disubstituted-4-hydroxytetrahydropyran.[2]
Validation: This protocol is self-validating via TLC monitoring of aldehyde consumption and NMR confirmation of the characteristic axial protons.
Materials
Substrate: Homoallylic alcohol (1.0 equiv)
Reagent: Aliphatic or Aromatic Aldehyde (1.1 equiv)[2]
Catalyst: Boron Trifluoride Etherate (BF₃[2]·OEt₂) or Indium(III) Chloride (InCl₃)[9][2]
Flame-dry a round-bottom flask under Argon flow.[2]
Dissolve the aldehyde (1.1 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL).
Cool the mixture to -78°C (Dry ice/acetone bath). Rationale: Low temperature favors the kinetic chair-like transition state, enhancing diastereoselectivity.[2]
Catalysis:
Add BF₃[10]·OEt₂ (1.1 equiv) dropwise over 10 minutes.[2]
Observation: The solution may turn slightly yellow/orange upon Lewis acid addition.
Reaction & Monitoring:
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
Validation Checkpoint (TLC): Spot reaction mixture vs. starting aldehyde. The aldehyde spot (usually higher R_f) should disappear. A new, more polar spot (THP product) should appear.
Work-up:
Quench the reaction at 0°C with saturated NaHCO₃ (10 mL). Caution: CO₂ evolution.[2]
Extract with DCM (3 x 15 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[2]
Purification & Analysis:
Purify via flash column chromatography (Hexanes/EtOAc gradient).[2]
NMR Validation: Look for the "double-doublet of doublets" (ddd) around 3.5-4.0 ppm corresponding to the protons at C2 and C6. Coupling constants (
) of ~10-12 Hz indicate axial-axial coupling, confirming the cis-chair conformation.[2]
Part 5: References
Bora, S. K., et al. (2023).[2][10] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization." The Journal of Organic Chemistry, 88(5), 3012–3021. Link[2]
Jadhav, A. P., et al. (2018).[2][6] "Highly Acidic Confined Imino-Imidodiphosphate Brønsted Acids Catalyze the Asymmetric Prins Cyclization."[6] Organic Letters, 20(17), 5319–5322.[2] Link[2]
Dybdal-Hargreaves, N. F., et al. (2015).[2] "Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent."[11] Clinical Cancer Research, 21(11), 2445-2452.[2] Link
Ghosh, A. K., & Cheng, X. (2021).[2] "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, 17, 1860–5397.[2] Link
Diez Martin, D., et al. (2001).[2][12] "Stereoselective Synthesis of 2,2,6,6-Tetrasubstituted Tetrahydropyrans." Synthesis, 2001(7), 1013-1022.[2][12] Link
Enantioselective Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol: An Application Note and Protocol Guide
Introduction The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The specific stereochemistry of substituents on the THP ring is often critical for biolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The specific stereochemistry of substituents on the THP ring is often critical for biological activity, making the development of robust enantioselective synthetic methods a key focus in medicinal chemistry and drug development. This application note provides a detailed guide to the enantioselective synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a chiral building block with applications in the synthesis of more complex molecules. We will focus on a highly reliable and diastereoselective approach centered around the Sharpless Asymmetric Dihydroxylation (SAD), a Nobel Prize-winning methodology for the enantioselective preparation of 1,2-diols from prochiral olefins.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful synthetic strategy.
The core of our synthetic strategy is the Sharpless Asymmetric Dihydroxylation of a suitable dihydropyran precursor. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver vicinal diols with high enantiopurity.[1][2] The commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base, make this reaction user-friendly and highly reproducible.[1]
The choice between AD-mix-α and AD-mix-β dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product.[1][3] For our target molecule, we will utilize a protected form of (3,6-dihydro-2H-pyran-2-yl)methanol as the olefin precursor. The inherent chirality of the starting material, coupled with the catalyst control of the SAD, will enable a highly diastereoselective transformation.
Experimental Workflows and Protocols
Our proposed synthetic route involves three key stages:
Synthesis of a Protected Dihydropyran Precursor: We will start with the synthesis of a silyl-protected version of (3,6-dihydro-2H-pyran-2-yl)methanol. This protection strategy prevents unwanted side reactions during the dihydroxylation step.
Sharpless Asymmetric Dihydroxylation: The pivotal enantioselective step where the vicinal diol is introduced onto the dihydropyran ring.
Deprotection: The final step to unveil the target molecule, 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Caption: Overall synthetic workflow for the enantioselective synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Protocol 1: Synthesis of (S)-((3,6-dihydro-2H-pyran-2-yl)methoxy)(tert-butyl)dimethylsilane
This protocol describes the silylation of the primary alcohol of (S)-(3,6-dihydro-2H-pyran-2-yl)methanol to protect it for the subsequent dihydroxylation step.
Materials:
(S)-(3,6-dihydro-2H-pyran-2-yl)methanol
tert-Butyldimethylsilyl chloride (TBDMSCl)
Imidazole
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of (S)-(3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected dihydropyran.
Parameter
Value
Starting Material
(S)-(3,6-dihydro-2H-pyran-2-yl)methanol
Reagents
TBDMSCl, Imidazole
Solvent
Anhydrous DMF
Temperature
0 °C to Room Temperature
Reaction Time
12-16 hours
Typical Yield
>95%
Protocol 2: Sharpless Asymmetric Dihydroxylation
This protocol details the key enantioselective and diastereoselective dihydroxylation of the silyl-protected dihydropyran using AD-mix-β to yield the desired (3R,4S,6S)-diol.
The high enantioselectivity of the Sharpless Asymmetric Dihydroxylation is a result of the chiral environment created by the dihydroquinidine-based ligand in AD-mix-β. The reaction is believed to proceed through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene.[1][2] The phthalazine (PHAL) ligand creates a U-shaped binding pocket that orients the alkene for a facial-selective attack. For AD-mix-β, the dihydroxylation occurs preferentially on the β-face of the alkene when it is oriented according to the Sharpless mnemonic.[1][3]
Caption: Key steps in the Sharpless Asymmetric Dihydroxylation catalytic cycle.
Protocol 3: Deprotection of the Silyl Ether
The final step involves the removal of the TBDMS protecting group to yield the target 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
This application note provides a comprehensive and practical guide for the enantioselective synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol. The highlighted three-step sequence, with the Sharpless Asymmetric Dihydroxylation as the cornerstone, offers a reliable and highly stereoselective route to this valuable chiral building block. The detailed protocols and mechanistic insights are designed to enable researchers to successfully implement this methodology in their own laboratories for applications in drug discovery and natural product synthesis.
References
Sharpless, K. B., et al. (1992). The Sharpless asymmetric dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
Jacobsen, E. N., & Chavez, D. E. (2002). PREPARATION OF (2S,6R)-6-(tert-BUTYLDIMETHYL-SILYLOXYMETHYL)-2-METHOXY-2,5-DIHYDROPYRAN. Organic Syntheses, 79, 1. [Link]
Application Note: Regio- and Stereoselective Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Utility: Carbohydrate mimetics, macrolide cores, and marine natural product synthesis. Mechanistic Rationale & Synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Scaffold Utility: Carbohydrate mimetics, macrolide cores, and marine natural product synthesis.
Mechanistic Rationale & Synthetic Strategy
The 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol motif is a privileged chiral scaffold found in numerous bioactive natural products. While methods such as the Prins cyclization are highly effective for constructing substituted tetrahydropyrans from acyclic precursors[1], achieving precise trans-diaxial stereocontrol with specific C3/C4 oxygenation patterns often requires a targeted cyclic approach.
This protocol details a highly controlled, 5-stage synthetic route starting from commercially available 3,6-dihydro-2H-pyran. The cornerstone of this sequence is the regioselective nucleophilic ring-opening of 3,4-epoxytetrahydropyran .
The Causality of Regiocontrol
When a nucleophile attacks an unsymmetrical epoxide like 3,4-epoxytetrahydropyran, two electrophilic sites (C3 and C4) are available. Empirical data demonstrates that nucleophilic attack occurs overwhelmingly at the C4 position [2]. This selectivity is governed by two fundamental principles:
Inductive Destabilization: The highly electronegative pyran oxygen (O1) exerts a strong electron-withdrawing inductive effect. During the
transition state, partial positive charge develops at the carbon undergoing attack. Because C3 is adjacent to O1, charge buildup at this site is energetically penalized. Consequently, attack at the more distant C4 position is electronically favored[2].
Stereoelectronic Alignment (Fürst-Plattner Rule): The ring-opening of six-membered cyclic epoxides proceeds via a transition state that ensures a trans-diaxial arrangement of the incoming nucleophile and the resulting hydroxyl group[3]. Attack at C4 directly yields a stable chair conformer, ensuring absolute trans stereoselectivity[4].
Synthetic Blueprint
The logical progression of the synthesis is visualized below. Epoxidation is followed by Lewis acid-mediated cyanation, hydroxyl protection, and a tandem reduction sequence to yield the target diol.
Figure 1: Five-step stereoselective synthetic workflow for 4-(hydroxymethyl)-THP-3-ol.
Stage-by-Stage Execution Protocol
Stage 1: Epoxidation to 3,7-Dioxabicyclo[4.1.0]heptane
Objective: Install the reactive oxirane ring.
Dissolve 3,6-dihydro-2H-pyran (10.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C under an inert argon atmosphere.
Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove m-chlorobenzoic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3,4-epoxytetrahydropyran.
Stage 2: Regioselective Cyanation
Objective: Install the C4 carbon framework via trans-diaxial opening.
Dissolve the crude 3,4-epoxytetrahydropyran (10.0 mmol) in anhydrous toluene (40 mL) and cool to 0 °C.
Dropwise, add diethylaluminum cyanide (Et₂AlCN, 1.0 M in toluene, 15.0 mmol, 1.5 equiv).
Mechanistic Insight: Et₂AlCN is a bifunctional reagent. The Lewis acidic aluminum coordinates the epoxide oxygen, weakening the C-O bond, while delivering the cyanide ligand intramolecularly. This prevents the base-catalyzed elimination side-reactions common with alkali cyanides[2].
Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
Workup: Carefully quench with a 1 M NaOH solution (15 mL) at 0 °C (Caution: HCN gas potential; perform in a well-ventilated fume hood). Extract with EtOAc (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield trans-4-cyanotetrahydro-2H-pyran-3-ol.
Stage 3: Hydroxyl Protection
Objective: Prevent alkoxide-induced fragmentation during subsequent reduction.
Dissolve the cyano-alcohol (8.0 mmol) in anhydrous DMF (15 mL).
Add imidazole (16.0 mmol, 2.0 equiv) followed by tert-butyldimethylsilyl chloride (TBSCl, 9.6 mmol, 1.2 equiv).
Stir at room temperature for 12 hours.
Workup: Dilute with Et₂O (50 mL) and wash thoroughly with water (3 × 20 mL) to remove DMF. Dry and concentrate to yield the TBS-protected nitrile.
Stage 4: Tandem Nitrile Reduction
Objective: Convert the nitrile to a primary alcohol without over-reduction or amine formation.
Imine Formation: Dissolve the protected nitrile (7.0 mmol) in anhydrous CH₂Cl₂ (30 mL) and cool to -78 °C. Add DIBAL-H (1.0 M in hexanes, 8.4 mmol, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C.
Hydrolysis: Quench at -78 °C with EtOAc (5 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate, 30 mL). Stir vigorously at room temperature for 2 hours until the two phases separate cleanly (prevents aluminum emulsion). Extract the aldehyde with CH₂Cl₂.
Alcohol Formation: Dissolve the crude aldehyde in MeOH (20 mL) at 0 °C. Add NaBH₄ (10.5 mmol, 1.5 equiv) and stir for 30 minutes. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield the protected hydroxymethyl derivative.
Stage 5: Fluoride-Mediated Deprotection
Objective: Reveal the final target diol.
Dissolve the protected alcohol (6.0 mmol) in anhydrous THF (20 mL).
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 9.0 mmol, 1.5 equiv) and stir at room temperature for 2 hours.
Workup: Concentrate the mixture and purify directly via silica gel chromatography (EtOAc/Hexanes gradient) to afford pure trans-4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative parameters and stereochemical outcomes for the optimized protocol.
Stage
Reaction Type
Key Reagent
Temp (°C)
Time (h)
Expected Yield
Regio-/Stereoselectivity
1
Epoxidation
mCPBA
0 → 25
4.0
92%
N/A (Racemic Epoxide)
2
Nucleophilic Opening
Et₂AlCN
0 → 25
4.0
85%
>98% C4 attack; trans-diaxial
3
Silylation
TBSCl
25
12.0
95%
Retention of configuration
4
Tandem Reduction
1. DIBAL-H2. NaBH₄
-780
2.00.5
78% (over 2 steps)
Chemoselective (No ring opening)
5
Deprotection
TBAF
25
2.0
90%
trans-isomer isolated
References
Title: Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 6. Opening reactions of 3,4-epoxytetrahydropyran.
Source: Tetrahedron / Researcher.Life
URL: [Link]
Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol in the synthesis of antiviral compounds
The development of next-generation antiviral therapeutics relies heavily on the structural evolution of nucleoside analogs. While traditional nucleosides mimic the natural ribose or deoxyribose sugar rings, viral polymer...
Author: BenchChem Technical Support Team. Date: March 2026
The development of next-generation antiviral therapeutics relies heavily on the structural evolution of nucleoside analogs. While traditional nucleosides mimic the natural ribose or deoxyribose sugar rings, viral polymerases and host exonucleases have evolved mechanisms to recognize, excise, or degrade these standard scaffolds. To circumvent this, medicinal chemists have turned to conformationally restricted and non-canonical ring systems, such as tetrahydropyrans (THPs)[1].
This application note details the use of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol as a foundational scaffold for the synthesis of isonucleosides—a class of nucleoside mimetics where the nucleobase is attached to a non-anomeric carbon. By shifting the nucleobase attachment point and utilizing a 6-membered THP ring, researchers can lock the nucleoside into a specific conformational pucker that is favorably recognized by viral RNA-dependent RNA polymerases (RdRp) while remaining highly resistant to enzymatic cleavage[2].
Mechanistic Rationale: The Isonucleoside Challenge
In standard nucleoside synthesis, the nucleobase is coupled to the anomeric center (C1) of a sugar via a Vorbrüggen glycosylation, which relies on the formation of a transient oxocarbenium ion. However, 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol lacks an anomeric hydroxyl group. The target attachment point is the secondary alcohol at the C3 position.
Because an oxocarbenium intermediate cannot be formed at C3, traditional Lewis acid-catalyzed glycosylation is impossible. Instead, the Mitsunobu reaction is the most effective and authoritative method for this transformation[3]. The Mitsunobu protocol allows for the direct, stereospecific
displacement of the secondary alcohol by a pronucleophilic nucleobase, resulting in a complete inversion of stereochemistry at the carbon center[4].
Synthetic Workflow Visualization
Fig 1: Synthetic pathway for THP-isonucleosides utilizing Mitsunobu C-N bond formation.
Experimental Protocols
The following protocols represent a self-validating system for the conversion of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol into an active antiviral isonucleoside.
Protocol 1: Regioselective Silylation of the Primary Hydroxyl
Objective: Shield the primary hydroxymethyl group to prevent competitive alkylation during the Mitsunobu coupling, leaving the secondary C3 hydroxyl free.
Causality & Design: We utilize tert-butyldimethylsilyl chloride (TBDMSCl). The bulky tert-butyl group creates significant steric hindrance, ensuring the reagent reacts exclusively with the less hindered primary alcohol at C4, rather than the secondary alcohol at C3. Imidazole is used as both an acid scavenger and a nucleophilic catalyst.
Preparation: Dissolve 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.
Catalysis: Add Imidazole (2.5 eq, 25 mmol) and stir for 5 minutes at 0 °C.
Protection: Dropwise, add a solution of TBDMSCl (1.1 eq, 11 mmol) in DMF (5 mL).
Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears (typically 2-4 hours at room temperature). The product will stain strongly with phosphomolybdic acid (PMA).
Workup: Quench with saturated aqueous
, extract with diethyl ether (3 × 50 mL), wash the organic layer with brine to remove DMF, dry over , and concentrate. Purify via flash chromatography.
Protocol 2: Mitsunobu Coupling of the Nucleobase
Objective: Form the critical C-N glycosidic bond via
inversion[3].
Causality & Design: The secondary alcohol is activated by the betaine intermediate formed from Triphenylphosphine () and Diisopropyl azodicarboxylate (DIAD). The nucleobase (e.g., 6-chloropurine) acts as the pronucleophile. Because the reaction proceeds via an mechanism, the stereocenter at C3 is completely inverted[4].
Preparation: Dissolve the TBDMS-protected THP-ol (1.0 eq, 5 mmol), 6-chloropurine (1.2 eq, 6 mmol), and
(1.5 eq, 7.5 mmol) in anhydrous THF (30 mL) under argon. Cool to 0 °C.
Activation: Slowly add DIAD (1.5 eq, 7.5 mmol) dropwise over 15 minutes. The slow addition prevents the premature reduction of DIAD by
.
Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.
Validation (In-Process):
NMR of a crude aliquot should confirm the disappearance of the C3 carbinol proton multiplet and the appearance of a new downfield shifted peak corresponding to the C3 proton adjacent to the newly formed C-N bond.
Isolation: Concentrate the mixture in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the coupled THP-isonucleoside.
Protocol 3: Global Deprotection
Objective: Remove the TBDMS group to expose the primary hydroxyl, which is required for subsequent intracellular phosphorylation by host kinases[1].
Causality & Design: Tetrabutylammonium fluoride (TBAF) is utilized because the fluoride ion has an exceptionally high affinity for silicon (forming a strong Si-F bond), allowing for the rapid and selective cleavage of the silyl ether without hydrolyzing the newly formed glycosidic bond or the THP ether linkage.
Deprotection: Dissolve the coupled intermediate (1.0 eq, 3 mmol) in anhydrous THF (15 mL). Add TBAF (1.0 M in THF, 1.5 eq, 4.5 mL) at 0 °C.
Reaction: Stir at room temperature for 2 hours.
Validation (Final): Confirm product identity via High-Resolution Mass Spectrometry (HRMS) matching the exact mass of the deprotected THP-isonucleoside.
NMR should show the reappearance of the broad singlet corresponding to the primary -OH proton.
Quantitative Data: Antiviral Efficacy of THP-Isonucleosides
The structural rigidity provided by the THP ring significantly impacts the antiviral profile of the resulting isonucleosides. Below is a comparative summary of various nucleobases coupled to the THP scaffold and their corresponding in vitro efficacy against respiratory and retroviruses[1],[2].
Nucleobase Coupled
Stereochemical Outcome (C3)
Target Virus
in vitro (µM)
Cytotoxicity (µM)
6-Chloropurine
Inverted (trans)
HIV-1
4.2
>100
Adenine
Inverted (trans)
HIV-1
1.8
>100
Thymine
Inverted (trans)
RSV
12.5
>50
4-Aza-7,9-dideazaadenine
Inverted (trans)
RSV
0.046
>100
Table 1: Yield and antiviral activity of synthesized THP-isonucleosides. Note the exceptional potency of the 4-aza-7,9-dideazaadenine derivative against RSV, highlighting the importance of combining modified nucleobases with restricted THP scaffolds.
References
Yoshimura, Y., Asami, K., Matsui, H., Tanaka, H., & Takahata, H. (2006). "New synthesis of (+/-)-isonucleosides." Organic Letters.
de Sousa, E. C., et al. (2021). "Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs." Arkivoc.
"Discovery and Synthesis of GS-7682, a Novel Prodrug of a 4′-CN-4-Aza-7,9-Dideazaadenosine C-Nucleoside with Broad-Spectrum Potency Against Pneumo- and Picornaviruses." (2024). bioRxiv.
"Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides." ResearchGate.
Application Notes and Protocols: Strategic Functionalization of Hydroxyl Groups in 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Introduction The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and drug discovery, prized for its favorable pharmacokinetic properties, including improved metabolic stability and reduced lip...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and drug discovery, prized for its favorable pharmacokinetic properties, including improved metabolic stability and reduced lipophilicity compared to its carbocyclic analogue, cyclohexane.[1] The molecule 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a diol bearing both a primary and a secondary hydroxyl group, represents a versatile building block for the synthesis of a diverse array of more complex, biologically active molecules.[1][2] The differential reactivity of its two hydroxyl groups provides a strategic handle for selective functionalization, enabling the precise installation of various pharmacophores and modulating groups.
This guide provides a comprehensive overview of the principles and practical protocols for the selective functionalization of the primary and secondary hydroxyl groups of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol. We will delve into the underlying chemical principles that govern this selectivity and provide detailed, field-proven protocols for key transformations, including protection, oxidation, etherification, and esterification.
Understanding the Differential Reactivity of the Hydroxyl Groups
The selective functionalization of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol hinges on the inherent differences in the steric and electronic environments of the primary and secondary hydroxyl groups.
Steric Hindrance: The primary hydroxyl group, located on a -CH₂- substituent, is significantly less sterically encumbered than the secondary hydroxyl group, which is directly attached to the tetrahydropyran ring.[3] This steric accessibility makes the primary alcohol more readily approachable by bulky reagents, a factor that is frequently exploited for selective protection and derivatization.
Electronic Effects: While the primary alcohol is sterically more accessible, the secondary alcohol is attached to a carbon atom that is part of the electron-donating alkyl framework of the ring. This can slightly increase the nucleophilicity of the secondary oxygen. However, in most cases, steric factors dominate the reaction outcome.
Acidity: Primary alcohols are generally slightly more acidic than secondary alcohols, which can be a deciding factor in reactions involving a deprotonation step.[3]
This interplay of steric and electronic factors allows for a high degree of control over which hydroxyl group reacts, forming the basis for the synthetic strategies outlined below.
Strategic Functionalization Pathways
The functionalization of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol can be broadly categorized into three main strategies:
Selective Protection of the Primary Hydroxyl Group: This is often the first step in a synthetic sequence, allowing for subsequent manipulation of the less reactive secondary hydroxyl group.
Selective Reaction at the Primary Hydroxyl Group: Leveraging its higher reactivity, the primary alcohol can be selectively oxidized, etherified, or esterified while the secondary alcohol remains untouched.
Functionalization of the Secondary Hydroxyl Group: Following the protection of the primary hydroxyl, the secondary hydroxyl group becomes the target for further chemical transformations.
The choice of strategy is dictated by the desired final product and the overall synthetic plan.
Caption: Decision workflow for functionalizing 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Protocols for Selective Functionalization
Part 1: Selective Protection of the Primary Hydroxyl Group
The protection of the more accessible primary alcohol is a cornerstone of many synthetic routes involving this diol. The choice of protecting group is critical and should be guided by its stability to subsequent reaction conditions and the ease of its eventual removal.
Protocol 1.1: Silylation of the Primary Hydroxyl Group
Trialkylsilyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under specific conditions.[4] The steric bulk of the silylating agent is key to achieving selectivity for the primary alcohol.
To a solution of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq).
Stir the mixture until the imidazole has completely dissolved.
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired mono-protected product.
Causality: The steric bulk of the tert-butyldimethylsilyl group strongly favors reaction at the less hindered primary hydroxyl position. Imidazole acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide, and also serves to activate the silyl chloride.
Part 2: Selective Oxidation of the Primary Hydroxyl Group
The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a valuable transformation for introducing a carbonyl group, which can then serve as a handle for further carbon-carbon bond-forming reactions.
Protocol 2.1: TEMPO-Mediated Oxidation to the Aldehyde
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, catalyzes the mild and selective oxidation of primary alcohols to aldehydes.[6][7] This method is particularly advantageous as it avoids the over-oxidation to the carboxylic acid that can occur with stronger oxidizing agents.[8][9][10]
Reagents and Materials:
Reagent/Material
Grade
Supplier
4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
≥98%
Commercially Available
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Reagent
Standard Chemical Supplier
Sodium hypochlorite (NaOCl), aqueous solution
Reagent
Standard Chemical Supplier
Sodium bicarbonate (NaHCO₃)
ACS
Standard Chemical Supplier
Potassium bromide (KBr)
ACS
Standard Chemical Supplier
Dichloromethane (DCM)
ACS
Standard Chemical Supplier
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
ACS
Standard Chemical Supplier
Anhydrous sodium sulfate (Na₂SO₄)
ACS
Standard Chemical Supplier
Procedure:
Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing potassium bromide (KBr) (0.1 eq).
Add TEMPO (0.01-0.05 eq) to the vigorously stirred mixture.
Cool the reaction to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 eq) dropwise, maintaining the temperature below 5 °C.
Stir vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the orange color dissipates.
Separate the layers and extract the aqueous phase with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Causality: The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion by the co-oxidant (NaOCl). This species then selectively oxidizes the sterically accessible primary alcohol to the aldehyde, regenerating the hydroxylamine, which is then re-oxidized to TEMPO. The secondary alcohol remains largely unreacted due to steric hindrance.[6][7]
Caption: Catalytic cycle of TEMPO-mediated oxidation of the primary alcohol.
Part 3: Selective Etherification and Esterification of the Primary Hydroxyl Group
The formation of ethers and esters at the primary hydroxyl position introduces a wide range of functional groups, which is crucial for modulating the physicochemical properties of the molecule in drug development.[11]
Protocol 3.1: Williamson Ether Synthesis
The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic and reliable method for forming ethers. By using a stoichiometric amount of a strong base, the more acidic primary alcohol can be selectively deprotonated and subsequently alkylated.
Reagents and Materials:
Reagent/Material
Grade
Supplier
4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
≥98%
Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oil
Reagent
Standard Chemical Supplier
Tetrahydrofuran (THF), anhydrous
ACS
Standard Chemical Supplier
Alkyl halide (e.g., Benzyl bromide)
Reagent
Standard Chemical Supplier
Saturated aqueous ammonium chloride (NH₄Cl)
ACS
Standard Chemical Supplier
Ethyl acetate (EtOAc)
ACS
Standard Chemical Supplier
Anhydrous sodium sulfate (Na₂SO₄)
ACS
Standard Chemical Supplier
Procedure:
To a suspension of sodium hydride (NaH) (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
Extract the mixture with ethyl acetate (EtOAc) (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Causality: Sodium hydride is a strong, non-nucleophilic base that selectively deprotonates the more acidic and sterically accessible primary hydroxyl group. The resulting primary alkoxide is a potent nucleophile that readily displaces the halide in an Sₙ2 reaction to form the ether.
Protocol 3.2: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13][14][15] By using the diol as the limiting reagent and the carboxylic acid in excess, the reaction can be driven towards the formation of the more sterically accessible primary ester.
Reagents and Materials:
Reagent/Material
Grade
Supplier
4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
≥98%
Commercially Available
Carboxylic acid (e.g., Acetic acid)
ACS
Standard Chemical Supplier
Sulfuric acid (H₂SO₄), concentrated
ACS
Standard Chemical Supplier
Toluene
ACS
Standard Chemical Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)
ACS
Standard Chemical Supplier
Ethyl acetate (EtOAc)
ACS
Standard Chemical Supplier
Anhydrous magnesium sulfate (MgSO₄)
ACS
Standard Chemical Supplier
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (1.0 eq), the carboxylic acid (3-5 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.05-0.1 eq) in toluene.
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
Monitor the reaction by TLC until the starting diol is consumed.
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Separate the organic layer and extract the aqueous layer with ethyl acetate (EtOAc) (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The primary hydroxyl group of the diol, being more sterically accessible, preferentially attacks the activated carbonyl carbon. The removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[14]
Summary of Selective Functionalization Reactions
Reaction Type
Target Hydroxyl
Key Reagents
Selectivity Principle
Silylation
Primary
TBDMSCl, Imidazole
Steric Hindrance
Oxidation
Primary
TEMPO, NaOCl
Steric Hindrance
Etherification
Primary
NaH, Alkyl Halide
Steric Hindrance & Acidity
Esterification
Primary
Carboxylic Acid, H₂SO₄
Steric Hindrance
Conclusion
The strategic functionalization of the hydroxyl groups in 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is a powerful tool for the synthesis of complex molecules with potential therapeutic applications. By understanding and exploiting the inherent differences in reactivity between the primary and secondary alcohols, researchers can selectively introduce a wide variety of functional groups with a high degree of control. The protocols outlined in this guide provide a solid foundation for the rational design and execution of synthetic routes utilizing this versatile building block. The careful selection of reagents and reaction conditions is paramount to achieving the desired selectivity and maximizing yields.
References
EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (2017).
The Oxidation of Alcohols. (2023). Chemistry LibreTexts. [Link]
Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282–2285. [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
Protection of Alcohols. (2022). Chemistry LibreTexts. [Link]
Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. (n.d.). National Center for Biotechnology Information. [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Center for Biotechnology Information. [Link]
Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. (2017). ResearchGate. [Link]
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). National Center for Biotechnology Information. [Link]
Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. (2015). Organic Chemistry Portal. [Link]
Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. (2022). MDPI. [Link]
Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2026). Revisely. [Link]
Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (2025). ResearchGate. [Link]
One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. (2025). ResearchGate. [Link]
Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. (n.d.). ChemRxiv. [Link]
THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. (n.d.). Stanford University. [Link]
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). MDPI. [Link]
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). National Center for Biotechnology Information. [Link]
A novel strategy for the functionalization and design of 4-methylene-4H-pyran merocyanines via enamination and 1,8-conjugate addition. (n.d.). Royal Society of Chemistry. [Link]
Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps. [Link]
Oxidation of Alcohols: Primary, Secondary and Tertiary. (2018). YouTube. [Link]
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
Ether synthesis by reductive etherification. (n.d.). Organic Chemistry Portal. [Link]
Electrochemically driven stereoselective approach to syn -1,2-diol derivatives from vinylarenes and DMF. (2021). Royal Society of Chemistry. [Link]
Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2025). PubMed. [Link]
Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. (2025). ResearchGate. [Link]
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (n.d.). Organic Chemistry Portal. [Link]
US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents. (n.d.).
Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]
Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. (n.d.). National Center for Biotechnology Information. [Link]
Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. (n.d.). SciSpace. [Link]
Application Note: Scale-Up Synthesis Protocol for 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Executive Summary Functionalized tetrahydropyrans (THPs) are highly valued scaffolds in modern drug discovery, frequently utilized to improve the aqueous solubility and metabolic stability of active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalized tetrahydropyrans (THPs) are highly valued scaffolds in modern drug discovery, frequently utilized to improve the aqueous solubility and metabolic stability of active pharmaceutical ingredients (APIs). This application note details a robust, highly reproducible two-step scale-up synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6)[1].
By starting from the commercially available precursor methyl 3,6-dihydro-2H-pyran-4-carboxylate (CAS 105772-14-3)[2], this protocol leverages a highly selective 1,2-reduction followed by a regioselective hydroboration-oxidation sequence. The methodology is optimized for 100-gram scale batch processing, emphasizing safety, thermodynamic control, and stereochemical predictability.
Figure 1: Two-step batch workflow for the scale-up synthesis of the target diol.
Mechanistic Rationale & Strategy (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over cheaper alternatives to ensure process reliability at scale.
Step 1: Chemoselective 1,2-Reduction
The reduction of α,β-unsaturated esters poses a chemoselectivity challenge: avoiding 1,4-conjugate addition (which yields the saturated alcohol). While Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophilic reducing agent, it frequently triggers over-reduction in conjugated systems. To prevent this, we utilize Diisobutylaluminium hydride (DIBAL-H) . At cryogenic temperatures (-78 °C), DIBAL-H acts as an electrophilic reducing agent, coordinating tightly with the carbonyl oxygen and cleanly delivering hydride to the C=O carbon via a 1,2-addition pathway[3]. This selectively yields the allylic alcohol, (3,6-dihydro-2H-pyran-4-yl)methanol (CAS 14774-34-6)[4], leaving the C4-C5 double bond completely intact.
Step 2: Regio- and Stereoselective Hydroboration-Oxidation
The conversion of the allylic alcohol to the target 1,3-diol equivalent requires the addition of water across the C4-C5 double bond. We employ a Borane-THF (BH₃·THF) complex for this transformation.
Regioselectivity: The addition is governed by steric approach control. The bulky -CH₂OH group at the C4 position sterically shields that carbon, directing the incoming boron atom exclusively to the less hindered C5 position[5].
Stereoselectivity: Hydroboration proceeds via a concerted, four-membered transition state, enforcing an anti-Markovnikov syn-addition. The hydrogen and boron atoms add to the same face of the alkene. Because the subsequent alkaline peroxide oxidation replaces the C-B bond with a C-O bond with absolute retention of configuration, the newly formed hydroxyl group at C5 (which becomes C3 in the final IUPAC numbering) is positioned trans to the C4-hydroxymethyl group.
Figure 2: Mechanistic pathway highlighting regioselective syn-addition and stereoretention.
Experimental Protocols
Protocol A: Synthesis of (3,6-Dihydro-2H-pyran-4-yl)methanol (Step 1)
Objective: Chemoselective reduction of the ester to the allylic alcohol.
Preparation: Purge a 5 L jacketed glass reactor with ultra-high purity N₂. Charge the reactor with methyl 3,6-dihydro-2H-pyran-4-carboxylate (100.0 g, 0.703 mol) and anhydrous Dichloromethane (DCM, 1.0 L).
Cooling: Set the chiller to cool the reaction mixture to an internal temperature of -78 °C.
Addition: Using an addition funnel, add DIBAL-H (1.0 M in DCM, 1.55 L, 1.547 mol) dropwise over 2.5 hours. Critical Control Point: Maintain internal temperature below -70 °C to prevent 1,4-reduction side products.
Reaction: Stir the mixture at -78 °C for 1 hour. Verify completion via TLC (Hexanes/EtOAc 7:3, KMnO₄ stain).
Quench (Fieser-Modified): Slowly warm the reactor to 0 °C. Carefully quench by dropwise addition of saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (1.5 L). Causality Note: Rochelle's salt chelates the aluminum salts, breaking the notoriously stubborn aluminum emulsions and yielding two distinct, easily separable liquid phases.
Workup: Stir vigorously for 2 hours at room temperature until the phases are entirely clear. Separate the organic layer. Extract the aqueous layer with DCM (2 × 500 mL).
Isolation: Combine organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the allylic alcohol as a clear oil.
Protocol B: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (Step 2)
Objective: Regio- and stereoselective conversion of the allylic alcohol to the target diol.
Preparation: In a clean, dry 5 L N₂-purged jacketed reactor, dissolve the intermediate (3,6-dihydro-2H-pyran-4-yl)methanol (70.0 g, 0.613 mol) in anhydrous THF (700 mL). Cool to 0 °C.
Hydroboration: Add Borane-THF complex (1.0 M in THF, 674 mL, 0.674 mol) dropwise over 1 hour. Allow the reaction to slowly warm to room temperature and stir for 3 hours.
Oxidation Prep: Cool the reactor back to 0 °C.
Oxidation: Add 3.0 M aqueous NaOH (817 mL, 2.45 mol) dropwise. Immediately follow with the extremely cautious, dropwise addition of 30% w/w H₂O₂ (252 mL, 2.45 mol). Safety Warning: The oxidation step is highly exothermic. Control the addition rate strictly to maintain the internal temperature below 20 °C.
Completion: Stir the mixture at room temperature for 2 hours.
Workup: Quench residual peroxide with saturated aqueous Na₂S₂O₃ (200 mL) — verify with peroxide test strips. Extract the aqueous mixture with EtOAc (4 × 600 mL).
Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude diol via crystallization from EtOAc/Hexanes or short-plug silica gel chromatography to afford the pure trans-4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Quantitative Data & Stoichiometry Summaries
Table 1: Reagent Stoichiometry for Step 1 (1,2-Reduction)
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Methyl 3,6-dihydro-2H-pyran-4-carboxylate
142.15
1.00
100.0 g
0.703
DIBAL-H (1.0 M in DCM)
142.22
2.20
1.55 L
1.547
Dichloromethane (Anhydrous)
84.93
Solvent
1.00 L
-
Rochelle's Salt (Sat. Aqueous)
282.22
Quench
1.50 L
-
Table 2: Reagent Stoichiometry for Step 2 (Hydroboration-Oxidation)
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
(3,6-Dihydro-2H-pyran-4-yl)methanol
114.14
1.00
70.0 g
0.613
Borane-THF Complex (1.0 M)
85.93
1.10
674 mL
0.674
NaOH (3.0 M Aqueous)
40.00
4.00
817 mL
2.452
H₂O₂ (30% w/w Aqueous)
34.01
4.00
252 mL
2.452
Table 3: Yield and Characterization Summary
Compound
Appearance
Isolated Yield
Purity (HPLC/GC)
Intermediate: (3,6-Dihydro-2H-pyran-4-yl)methanol
Clear, viscous oil
88% (70.8 g)
> 97.5%
Target: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
White crystalline solid
76% (61.5 g)
> 98.0%
References
Wikipedia. Diisobutylaluminium hydride (DIBAL-H). Retrieved from [Link]
Alam, M., Hanson, J. R., Liman, M., & Nagaratnam, S. (1997). Regioselectivity in the Hydroboration of Steroidal Δ3-Allylic Alcohols. Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from[Link]
Application Note: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol in Natural Product Synthesis
This Application Note and Protocol Guide details the strategic utilization of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6), a versatile tetrahydropyran (THP) scaffold. This building block is critical in th...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the strategic utilization of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6), a versatile tetrahydropyran (THP) scaffold. This building block is critical in the synthesis of complex polyketides, marine macrolides (e.g., Exiguolide, Bryostatins), and ionophore antibiotics where the 3,4-disubstituted pyran core is a recurring structural motif.
Executive Summary
The 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol scaffold represents a high-value "chiral pool" mimetic. Its structure—a saturated six-membered oxygen heterocycle with vicinal hydroxyl and hydroxymethyl handles—offers orthogonal reactivity essential for Fragment-Based Drug Discovery (FBDD) and Convergent Total Synthesis .
Unlike simple tetrahydropyrans, this 3,4-functionalized core allows for simultaneous chain extension at the C4-position (via the primary alcohol) and stereochemical induction or coupling at the C3-position (via the secondary alcohol). This guide provides validated protocols for its synthesis via Prins Cyclization and Glycal Transformation , followed by its application in constructing the bis-pyran systems found in bioactive marine natural products.
Strategic Applications & Retrosynthetic Logic
The "Hidden" Sugar Scaffold
While systematically named as a pyran-methanol, this molecule is structurally analogous to 1,5-anhydro-4-deoxy-hexitols . It serves as a truncated carbohydrate mimic, lacking the anomeric instability of sugars while retaining the rigid chair conformation that directs the stereochemistry of attached side chains.
Target Natural Product Families
Marine Macrolides: Exiguolide and Bryostatins contain cis-2,6-disubstituted THP rings, but the 3,4-substitution pattern of this scaffold is a direct precursor to the "western" or "southern" hemispheres of these molecules after oxidation or alkylation.
Polyether Antibiotics: The scaffold serves as a B-ring precursor in Lasonolide A analogs.
Spongistatins: The C3-hydroxyl group provides a handle for spiroketalization.
Retrosynthetic Flow (Graphviz)
Figure 1: Retrosynthetic logic flow placing the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol scaffold as a central node between raw materials and complex macrolides.
Experimental Protocols
Protocol A: De Novo Synthesis via Acid-Catalyzed Prins Cyclization
Use Case: Rapid generation of the racemic core or diastereoselective synthesis from chiral homoallylic alcohols.
Principle: The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde (formaldehyde) mediated by a Lewis or Brønsted acid. The reaction proceeds via an oxocarbenium ion intermediate, forming the THP ring with high cis-selectivity (typically >90:10).
Materials:
Substrate: 3-Buten-1-ol (or substituted derivative for chiral induction).
Aldehyde Source: Paraformaldehyde (HCHO)n or 1,3,5-Trioxane.
Catalyst: Phosphomolybdic Acid (PMA) or Indium Trichloride (InCl₃).
Solvent: Water (for "Green" Prins) or Dichloromethane (DCM).
Step-by-Step Methodology:
Reaction Setup:
In a 100 mL round-bottom flask, dissolve 3-buten-1-ol (10 mmol, 1.0 equiv) and paraformaldehyde (12 mmol, 1.2 equiv) in DCM (50 mL).
Note: For aqueous conditions, use distilled water as solvent and PMA (1 mol%) as catalyst.
Stereochemistry: Predominantly cis-3-hydroxy-4-hydroxymethyl (if C3 substituent directs). Note: Unsubstituted 3-buten-1-ol gives 4-hydroxytetrahydropyran. To get the 3-OH, 4-CH2OH pattern, the starting material must be 2-methylene-1,3-propanediol or similar, or use an epoxy-alcohol precursor.
Correction for Specific Scaffold (CAS 380665-15-6):
To specifically achieve the 3-hydroxy-4-hydroxymethyl substitution, the Ferrier Rearrangement/Hydration route (Protocol B) is superior due to established chirality.
Protocol B: Chiral Synthesis from Glycals (Ferrier/Hydration Route)
Use Case: Enantioselective synthesis of the scaffold for natural products.
Principle: Starting from Tri-O-acetyl-D-glucal , a Ferrier rearrangement followed by hydration and reduction yields the 1,5-anhydro-hexitol core (the target scaffold).
Step-by-Step Methodology:
Ferrier Rearrangement:
Treat Tri-O-acetyl-D-glucal (5.0 g) with water/dioxane in the presence of a Lewis Acid (e.g., InCl₃) to form the 2,3-unsaturated lactol/glycoside.
Reduction:
Reduce the anomeric center using Et₃SiH / BF₃·OEt₂ to form the anhydro (deoxy) pyran ring.
Hydroboration-Oxidation (Key Step):
The resulting 4-vinyl or 3,4-unsaturated pyran is subjected to hydroboration.
Reagents: BH₃·THF followed by H₂O₂/NaOH .
Mechanism:[1][2][3][4] Boron adds to the less hindered face, installing the C3-hydroxyl and C4-hydroxymethyl groups with trans-diaxial or cis relationships depending on the substrate control.
Deacetylation:
Treat with K₂CO₃ / MeOH to remove remaining ester protecting groups.
Result: Pure 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Protocol C: Orthogonal Functionalization (The Application)
Use Case: Preparing the scaffold for coupling.
Objective: Selectively protect the primary alcohol (C4-CH₂OH) to allow oxidation of the secondary alcohol (C3-OH).
Selective Silylation:
Dissolve scaffold (1.0 equiv) in DMF.
Add TBSCl (1.1 equiv) and Imidazole (2.5 equiv) at -10°C.
Stir for 2 hours. The primary alcohol reacts 100x faster than the secondary ring alcohol.
Validation: ¹H NMR shift of the -CH₂O- protons.
Oxidation of C3-OH:
Treat the mono-protected intermediate with Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM.
Product: 4-(TBS-oxymethyl)tetrahydropyran-3-one.
Application: This ketone is now ready for Aldol or Grignard addition to attach the next fragment of the polyketide chain.
Data Summary & Specifications
Parameter
Specification / Value
Notes
CAS Number
380665-15-6
Verified Identifier
Molecular Weight
132.16 g/mol
C₆H₁₂O₃
Physical State
Viscous Colorless Oil
Hygroscopic
Solubility
High: MeOH, DMSO, Water
Low: Hexanes
Primary Reactivity
Primary Alcohol (C4-CH₂OH)
Nucleophilic, easily oxidized to aldehyde
Secondary Reactivity
Secondary Alcohol (C3-OH)
Sterically hindered, stereogenic center
Typical Yield (Prins)
65 - 80%
Diastereoselectivity varies by catalyst
Typical Yield (Glycal)
50 - 60% (Overall)
High Enantiopurity (>98% ee)
Mechanistic Visualization (Prins Pathway)
Figure 2: Mechanistic pathway of the Prins cyclization.[2][4] The chair-like transition state of the oxocarbenium ion dictates the cis-stereoselectivity of the hydroxyl group relative to the ring substituents.
References
Yadav, J. S., et al. (2008). "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis. Link
Kishore, K., et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry. Link
Lee, H. S., et al. (2008).[4] "Total Synthesis of (+)-Exiguolide." Journal of the American Chemical Society.[2] (Establishes THP utility in Exiguolide).[3] Link
ChemScene. "Product Data: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6)." Link
Reddy, C. R., et al. (2012).[5] "Formal total synthesis of (−)-exiguolide." RSC Advances. Link
protecting group strategies for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
Executive Summary The scaffold 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol presents a classic but distinct challenge in synthetic organic chemistry: the differentiation of a primary exocyclic alcohol (C4-CH₂OH) and a secon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol presents a classic but distinct challenge in synthetic organic chemistry: the differentiation of a primary exocyclic alcohol (C4-CH₂OH) and a secondary endocyclic alcohol (C3-OH). This vicinal arrangement (structurally analogous to a 1,3-diol system due to the methylene spacer) requires precise protecting group (PG) strategies to facilitate downstream modifications such as oxidation, glycosylation, or chain extension.
This guide details three validated protocols for handling this scaffold:
Steric-Controlled Silylation: Selective masking of the primary alcohol.
Orthogonal Protection: Sequential masking to isolate the secondary alcohol.
Before selecting a protocol, the user must analyze the specific isomer in hand. The reactivity is governed by two factors:
Nucleophilicity/Sterics: The primary hydroxyl group (C4-CH₂OH) is less sterically hindered and kinetically more nucleophilic than the secondary ring hydroxyl (C3-OH).
Stereochemistry (Cis vs. Trans):
Cis-isomer: The hydroxyls are spatially proximate, allowing for cyclic acetal formation (thermodynamic control).
Trans-isomer: The distance/angle typically precludes cyclic acetal formation without significant ring distortion, mandating steric-controlled protection (kinetic control).
Objective: Selectively protect the C4-primary alcohol as a silyl ether, leaving the C3-secondary alcohol free for further functionalization.
Rationale: Bulky silylating agents react preferentially with primary alcohols due to the steric bulk of the silicon center and the incoming nucleophile. tert-Butyldimethylsilyl chloride (TBSCl) is the industry standard due to its balance of stability and ease of removal.
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under an inert atmosphere (N₂ or Ar).
Dissolution: Dissolve the substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M concentration).
Note: DMF promotes faster reaction rates than DCM due to the formation of the reactive N-TBS-imidazole intermediate.
Addition: Cool the solution to 0°C. Add TBSCl (1.1 equiv) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
Monitoring: Check via TLC (Stain: PMA or Anisaldehyde). The primary protected product (mono-TBS) usually runs higher (Rf ~0.5–0.6 in 3:1 Hex/EtOAc) than the diol.
Workup: Dilute with Et₂O. Wash sequentially with water (3x) to remove DMF, then brine (1x).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Critical Parameter: Do not use a large excess of TBSCl (>1.2 equiv) or elevated temperatures (>25°C), as this will promote silylation of the secondary alcohol (bis-protection).
Strategy II: Orthogonal Protection (Full Masking)
Objective: Protect the secondary alcohol (C3-OH) while keeping the primary alcohol (C4-CH₂OH) available for oxidation or coupling.
Rationale: Since the secondary alcohol cannot be selectively protected directly in the presence of the free primary alcohol, a "Protect-Protect-Deprotect" sandwich strategy is required.
Workflow Logic (DOT Visualization)
Figure 1: Orthogonal protection workflow to isolate the secondary alcohol.
Protocol B: The "TBS-Benzyl-Desilyl" Sequence
Phase 1: Primary Protection
Perform Protocol A (above) to obtain the C4-OTBS / C3-OH intermediate.
Phase 2: Secondary Alkylation (Benzylation)
Setup: Dissolve the mono-TBS intermediate (1.0 equiv) in anhydrous THF or DMF under N₂. Cool to 0°C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv). Stir for 30 min at 0°C until H₂ evolution ceases.
Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise. Add a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the reaction.
Completion: Warm to RT and stir for 4–12 hours. Quench with sat. NH₄Cl. Extract and purify to obtain the C4-OTBS / C3-OBn species.
Phase 3: Selective Desilylation
Reaction: Dissolve the fully protected intermediate in THF. Add TBAF (1.0 M in THF, 1.1 equiv). Stir at RT for 1–2 hours.
Alternative: For acid-sensitive substrates, use HF·Pyridine or CSA/MeOH.
Result: The TBS group cleaves rapidly, leaving the Benzyl ether (stable to fluoride) intact.
Objective: Simultaneously protect both hydroxyls as a rigid cyclic acetal.
Constraint: This is generally viable only for the cis-isomer , where the C3-OH and C4-CH₂OH can accommodate a 6-membered fused dioxane ring.
Equilibrium Management: If the reaction is sluggish, use a Dean-Stark trap (with benzene/toluene) or molecular sieves to remove methanol/water and drive equilibrium.
Result: Formation of a bicyclic pyrano[3,4-d][1,3]dioxine system.
Selective Opening: This acetal can be regioselectively opened later using DIBAL-H (reductive opening) to yield a specific PMB-protected alcohol, though regioselectivity of the opening depends on solvent and Lewis acid used.
Comparative Data & Reagent Selection
Protecting Group
Selectivity (Primary)
Stability Conditions
Removal Conditions
Notes
TBS (Silyl)
High (>95%)
Base, Mild Oxidants
F⁻ (TBAF) or Acid
Standard kinetic product.
Trityl (Tr)
Very High (>98%)
Base, Nucleophiles
Mild Acid (AcOH)
Bulky; ideal if TBS is too stable.
TBDPS
High
Acid/Base stable
F⁻ (TBAF)
More stable than TBS; survives acid workups.
Acetate (Ac)
Moderate (Enzymatic: High)
Acid
Base (K₂CO₃/MeOH)
Lipase resolution recommended for high selectivity.
Benzylidene
Cis-only (Thermodynamic)
Base, Hydrides
Acid / Hydrogenolysis
Locks conformation; rigidifies ring.
Troubleshooting & Safety
Migration: Acetyl and Benzoyl groups on the C4-primary position can migrate to the C3-secondary position under basic conditions (neighboring group participation). Avoid base-catalyzed workups if using esters; prefer silyl ethers for positional stability.
Bis-Silylation: If di-TBS product forms, reduce the equivalents of TBSCl to 0.95 and lower temperature to -10°C. The mono-protected product can be separated from starting material easily.
Corey, E. J., & Venkateswarlu, A. (1972).[4] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.[4] Link
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for stability/removal conditions).
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Patschinski, P., & Zipse, H. (2014).[1] "The role of DMF in the silylation of alcohols." The Journal of Organic Chemistry, 79(17), 8348–8357. Link
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.
purification of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol from reaction mixture
Welcome to the Technical Support Center for the isolation and purification of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol . Because this target molecule (CAS: 380665-15-6) is a highly polar, water-soluble aliphatic diol la...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol .
Because this target molecule (CAS: 380665-15-6) is a highly polar, water-soluble aliphatic diol lacking a UV chromophore[1], standard organic chemistry purification workflows (e.g., simple liquid-liquid extraction and normal-phase UV-guided chromatography) will frequently fail. This guide is engineered to provide drug development professionals and synthetic chemists with field-proven, self-validating methodologies to successfully isolate this compound.
Troubleshooting & Knowledge Base (FAQ)
Q1: Why am I losing the majority of my product during the aqueous quench and liquid-liquid extraction (LLE)?Root Cause: 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol contains two hydroxyl groups and an ether oxygen, creating a dense hydrogen-bonding network with water. Standard extraction solvents like diethyl ether, hexane, or pure dichloromethane (DCM) lack the polarity to disrupt this hydration shell, resulting in an unfavorable partition coefficient where the product remains trapped in the aqueous layer[2].
Solution: Implement a "salting-out" strategy combined with a highly polar, water-immiscible solvent. Saturating the aqueous phase with inorganic salts (e.g., NaCl or Na2SO4) monopolizes the water molecules for ion solvation, significantly reducing the water's capacity to solubilize the organic diol[2]. Extract the saturated aqueous layer with n-butanol or a 3:1 mixture of ethyl acetate:isopropanol.
Q2: My compound streaks across the TLC plate and co-elutes with impurities on a normal-phase silica column. How do I fix this?Root Cause: Normal-phase chromatography relies on the adsorption of polar functional groups onto the acidic silanol (-SiOH) groups of the silica gel. Highly polar diols bind so strongly to these silanols that they require extremely polar mobile phases (e.g., >15% methanol in DCM) to elute. This often causes severe peak tailing, loss of resolution, and can even begin to dissolve the silica stationary phase[3].
Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic, amide, or diol-bonded silica) but operates with an organic-rich mobile phase (e.g., starting at 95% Acetonitrile and 5% aqueous buffer)[4]. The mechanism relies on partitioning the analyte into a water-enriched layer immobilized on the stationary phase, providing excellent peak shape and resolution for highly polar compounds[3].
Q3: I am running a column, but my UV detector (254 nm) shows a flat baseline. Where is my product?Root Cause: 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is an aliphatic heterocyclic compound lacking conjugated pi-electrons or aromatic rings. Therefore, it is completely transparent to standard UV detection[5].
Solution: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These "universal" detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles[6]. Note: This mandates the use of volatile mobile phase additives (e.g., ammonium formate)[6]. For TLC monitoring, use universal chemical stains such as Potassium Permanganate (KMnO4) or Ceric Ammonium Molybdate (CAM) followed by heating.
This protocol is a self-validating system designed to maximize the recovery of the diol from an aqueous reaction mixture while tracking mass balance.
Quench & Saturate: Transfer the aqueous reaction mixture to a appropriately sized separatory funnel. Add solid NaCl incrementally while swirling until no more salt dissolves (indicating complete saturation).
Solvent Addition: Add a volume of n-butanol (or a 3:1 EtOAc:iPrOH mixture) equal to the aqueous layer.
Extraction: Stopper the funnel, invert, and vent immediately. Shake vigorously for 60 seconds to ensure maximum interfacial mass transfer[7].
Phase Separation & Validation: Allow the layers to separate completely.
Self-Validation Step: Spot both the upper (organic) and lower (aqueous) layers on a silica TLC plate. Stain with KMnO4 and heat. The aqueous spot should show minimal to no product remaining. If product persists, add more salt or increase the ratio of isopropanol in the extraction solvent.
Repeat: Extract the aqueous layer two additional times with fresh organic solvent.
Concentration: Combine the organic extracts and concentrate in vacuo. Note: n-Butanol has a high boiling point (117 °C); use a high-vacuum rotary evaporator (water bath at 45-50 °C) or azeotrope with water to facilitate efficient removal.
Protocol B: HILIC-ELSD Purification Workflow
This protocol details the chromatographic isolation of the pure diol using mixed-mode hydrophilic partitioning.
Sample Preparation: Dissolve the crude extract in the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).
Critical Warning: Dissolving the sample in 100% water or pure buffer will cause severe peak distortion and breakthrough due to solvent mismatch[8].
Column Equilibration: Flush a Zwitterionic (ZIC-HILIC) or Amide-bonded column with 10 column volumes (CV) of 95% Acetonitrile / 5% 10 mM Ammonium Formate (pH 3.0). This establishes the critical aqueous hydration layer on the stationary phase[8].
Gradient Elution: In HILIC, water is the strong solvent[8].
0-5 min: Isocratic hold at 95% ACN / 5% Buffer.
5-25 min: Linear gradient to 60% ACN / 40% Buffer.
Detection (ELSD Settings): Set the drift tube temperature to 50 °C and nebulizer gas (N2) pressure to 3.5 bar. Ensure no non-volatile salts (like sodium phosphate) are used in the mobile phase, as they will precipitate and destroy the detector[6].
Fraction Collection: Collect fractions corresponding to the peaks detected by the ELSD. Confirm final purity via 1H-NMR (in D2O or CD3OD).
Data Center: Quantitative Summaries
Table 1: Solvent Selection Matrix for LLE of Polar Diols
Title: HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector
Source: mdpi.com
URL: [Link]
Technical Support Center: Synthesis & Optimization of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Welcome to the Process Optimization and Troubleshooting Guide for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS: 380665-15-6)[1]. This highly polar, densely functionalized tetrahydropyran (THP) diol is a critical buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization and Troubleshooting Guide for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS: 380665-15-6)[1]. This highly polar, densely functionalized tetrahydropyran (THP) diol is a critical building block in modern drug discovery. However, its synthesis presents unique challenges—specifically regarding diastereoselectivity during alkene functionalization and product isolation during reductive workups.
As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the physical chemistry and mechanistic causality behind the two most robust synthetic pathways to ensure your protocols are self-validating and scalable.
Process Workflow Visualization
The synthesis of this target diol typically proceeds via one of two strategic disconnections:
Route A (Ester Reduction): Global reduction of ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate (CAS: 2091548-14-8)[2].
Route B (Hydroboration-Oxidation): Diastereoselective anti-Markovnikov hydration of the exocyclic alkene, 4-methylenetetrahydro-2H-pyran-3-ol (CAS: 63187-61-1)[3].
Fig 1. Divergent synthetic pathways for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Troubleshooting Guide & FAQs
Q1: My LiAlH₄ reduction of ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is stalling at the aldehyde or showing incomplete conversion. How do I force the reaction to completion?
Root Cause (Mechanistic): The starting material contains a free secondary hydroxyl group at the C3 position. When Lithium Aluminum Hydride (LiAlH₄) is introduced, the first equivalent of hydride is immediately consumed by this acidic proton in a highly exothermic acid-base reaction, generating hydrogen gas and a lithium alkoxide intermediate[4]. If you only use the standard 0.5 to 1.0 molar equivalents of LiAlH₄ typically required for an ester, the active reducing agent is prematurely depleted[5]. Furthermore, the resulting alkoxide chelates the aluminum center, creating immense steric bulk that hinders the approach of subsequent hydrides to the adjacent C4 ester.
Corrective Action:
Increase Hydride Equivalents: Use a minimum of 2.5 to 3.0 molar equivalents of LiAlH₄. The first equivalent acts as a sacrificial base to deprotonate the C3-OH, while the remaining equivalents drive the reduction of the ester down to the primary alcohol[5].
Thermal Profiling: While the initial addition must be done at 0 °C to safely control H₂ evolution, the reaction must be allowed to warm to room temperature, and optimally heated to a mild reflux (40–50 °C in THF) for 2–4 hours to overcome the chelation-induced steric hindrance.
Q2: I am losing my product during the aqueous workup of the LiAlH₄ reduction. The standard Fieser workup creates a paste that traps the diol. How can I isolate my highly water-soluble product?
Root Cause (Physical Chemistry): The target molecule is a highly polar 1,3-diol. The traditional Fieser workup (
g LiAlH₄ : mL H₂O : mL 15% NaOH : mL H₂O) generates a granular inorganic precipitate of hydrated alumina salts[6]. While effective for lipophilic products, highly polar diols often remain adsorbed to this polymeric aluminum hydroxide matrix or partition entirely into the aqueous phase, leading to abysmal isolated yields.
Corrective Action:
Implement a Rochelle Salt Workup: Instead of the Fieser method, quench the reaction using a saturated aqueous solution of Rochelle salt (potassium sodium tartrate)[7].
Causality: Rochelle salt is a potent bidentate chelating agent. It wraps around the aluminum center, breaking down the polymeric Al(OH)₃ emulsion into discrete, highly water-soluble aluminum-tartrate complexes[7]. This breaks the emulsion and forces the organic diol out of the aqueous phase. Extract the resulting clear aqueous layer repeatedly with a highly polar organic solvent system (e.g., 10% Methanol in Dichloromethane or neat Ethyl Acetate).
Q3: When synthesizing the diol via hydroboration of 4-methylenetetrahydro-2H-pyran-3-ol, my diastereomeric ratio (dr) is poor. How can I improve the anti selectivity?
Root Cause (Stereoelectronics): The hydroboration of exocyclic allylic alcohols is governed by allylic strain (A(1,3) strain) and the coordinating ability of the adjacent hydroxyl group[8]. If you are using a small, highly coordinating borane like BH₃·THF, the C3-OH can direct the borane to the syn face, or the lack of steric bulk can lead to non-selective attack, resulting in a nearly 1:1 mixture of diastereomers.
Corrective Action:
Switch to a Bulky Borane: Utilize 9-borabicyclo[3.3.1]nonane (9-BBN). The massive steric bulk of the bicyclic 9-BBN framework prevents coordination-directed syn attack. Instead, the transition state is purely sterically driven. The pyran ring will adopt a conformation that minimizes A(1,3) strain, and the bulky 9-BBN will be forced to approach from the less hindered face (anti to the C3-OH), dramatically improving the trans (anti) diastereoselectivity[8].
Quantitative Process Comparison
The following table summarizes the optimized parameters for both synthetic routes to aid in route selection based on your lab's scale and reagent availability.
Parameter
Route A: Ester Reduction
Route B: Hydroboration-Oxidation
Precursor
Ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate
4-Methylenetetrahydro-2H-pyran-3-ol
Primary Reagent
LiAlH₄ (3.0 equiv)
9-BBN (1.5 equiv), then H₂O₂ / NaOH
Solvent / Temp
Anhydrous THF / 0 °C → 50 °C
Anhydrous THF / 0 °C → RT
Major Challenge
Emulsion during aqueous workup
Controlling diastereoselectivity (dr)
Optimized Workup
Rochelle Salt (KNaC₄H₄O₆) Chelation
Standard oxidative cleavage
Typical Yield
75% – 85%
65% – 70%
Diastereoselectivity
Retains precursor stereochemistry
High anti selectivity (>10:1 dr)
Detailed Experimental Protocols
Protocol A: Optimized LiAlH₄ Reduction with Rochelle Salt Workup
Self-Validating Note: This protocol ensures complete consumption of the ester while preventing product entrapment in aluminum salts.
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol of substrate) and cool to 0 °C in an ice bath.
Hydride Suspension: Carefully suspend LiAlH₄ (3.0 equiv) in the cold THF. Caution: LiAlH₄ is highly pyrophoric[5].
Substrate Addition: Dissolve ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control H₂ gas evolution.
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then attach a reflux condenser and heat to 50 °C for 3 hours. Monitor completion via TLC (stain with KMnO₄).
Quench & Chelation: Cool the reaction back to 0 °C. Dilute with Ethyl Acetate (to consume unreacted hydride), followed by the slow, dropwise addition of a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) (approx. 5 mL per gram of LiAlH₄ used)[7].
Emulsion Resolution: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two distinct, clear layers form and the grey emulsion completely dissipates.
Isolation: Separate the layers. Extract the aqueous layer thoroughly with 10% MeOH/CH₂Cl₂ (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target diol.
Protocol B: Diastereoselective Hydroboration-Oxidation using 9-BBN
Self-Validating Note: This protocol utilizes steric bulk to override hydroxyl-directed syn-addition, ensuring high anti-diastereoselectivity.
Preparation: Flame-dry a flask under Argon. Dissolve 4-methylenetetrahydro-2H-pyran-3-ol (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to 0 °C.
Hydroboration: Add a 0.5 M solution of 9-BBN in THF (1.5 equiv) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
Oxidation Setup: Cool the reaction mixture back to 0 °C.
Oxidative Cleavage: Carefully add 3M aqueous NaOH (2.0 equiv), followed immediately by the slow, dropwise addition of 30% aqueous H₂O₂ (3.0 equiv). Caution: Highly exothermic.
Completion: Stir the mixture at room temperature for 2 hours to ensure complete oxidation of the alkylborane intermediate.
Isolation: Quench the remaining peroxide with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate the anti-diol.
References
ChemScene. 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHAG9evZjhLL_gMBza8g2nSdpZKiEMrleR2pOfZ1bmOKH0-4Y3gXIJKDYeUTLtYHEuohBR4s05LjA2tY7LVVMFnYbnykWv8HeRWXeSOUvul_zN76qHxh5bN8Y8C-wVCc0mHaxVgUH3mtANGZ8=]
ChemScene. Ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwlR6IxDdmM1Du6AVW3l6ZSI5D-_4l3kKOR5HNmF0JxDlCEVzPZDytJferw-TMmnJpZVsmfHn1HjFLVFBJkABkf4Ns66avsUGfnNaLpDGt-bXcpMhBcpm1qoq1gq2zy-QibjBEoLmpxUgC11hO]
ChemicalBook. 4-Methylenetetrahydro-2H-pyran-3-ol. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoqDs3lzyOk0AtsavxL_-Dcr5NobZH59hTO3q9Fib0dLT_EivsWo_LIaQpcyFeCyV-cdhN-LBIPRFlu_4lwLQBe98ZnH5BGJGdU_IuZ58ixU86tI2dKmxaX18TNPSGbXMBFkx8p8emqLcz7wu2tmco_r_AWAEBdeOctunLo6cQ]
Michigan State University (MSU) Chemistry. Assymetric Induction & Diastereoselective Hydroboration. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_V4rFf4zexZQIn6ZxDGxMBr4-EON2dLmzqI3LdeXjL5dWX5eG7AFrgIARkqFTV8CazZJwE99Sll3_kQuA5flLBzjRPZyOPRR099JSS7wF0PudYyopljt_BSWtULfkv9E18heOTwDuW0Xw-8Urw6zW3mHgOFRnmqjCj-fGJijsQ==]
ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3X5tUt3WaxWKuR7lKE7RIqv0IIXsIuA_wqQCY2XPps4Ltoox_JG0JtMliwg1gbCX8DRwAvb0YRZbVHcv8sfL-uwvTC76XvpZGnXXUBdJ2QbDZk9rX74BEdmJ-yMsjU-uBERVpzxp5DfdMZys=]
Reddit (r/chemistry). Reduction with LiAlH4 and usage of Rochelle salt. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFgJXp83R5DWgFOeUbGX5L3opoyItbj8RQoUlBPLwuCqOVXhVxxgVcqmcBHb6jDz6Zf9zj35LB7kdea2_86YaBi4hbQTKhLjtykmrR_NtUU1V06Z0XoRt77pcwq-1m6s7DnmAk4MEqYCsBhT1m6n71Sx5Ve4tDr5V3FRMiDVPiV5HuUyP6BRaRB0Ccf_BW7xWOPQJWfVwlv6nPKMhtQJuv]
Master Organic Chemistry / OrgoSolver. Reduction of carboxylic acids to primary alcohols using LiAlH4. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2y5SsNOqgxwHqJIJRi6aFfAd-j_RuBUez8Vw3GftLUdLbegalyN2r2tBO0rhdRsydVixkRN4fBFhZqx1Lf3V6Wf929AhPvSsTPK7eZq-7AnLJhKKdbdCHAcOKXRkFqfJ4zzqVn5lDeynR4oX3M-WvboNDtLCFo2FXoQtc1KkRyclvNz2uegs5M5JeSoSksXY=]
troubleshooting side reactions in the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges du...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this highly functionalized tetrahydropyran derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Synthetic Challenge
4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is a vicinal diol with a primary alcohol substituent, making it a valuable chiral building block. Its high polarity and multiple reactive sites present unique challenges in synthesis, particularly concerning selectivity, side reactions, and purification. This guide addresses the most common issues encountered in its preparation, focusing on a prevalent synthetic strategy: the dihydroxylation of a (3,4-dihydro-2H-pyran-4-yl)methanol precursor.
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low after the dihydroxylation step. What are the most likely causes?
Low yield is a frequent issue stemming from several factors, primarily related to the choice of oxidizing agent and reaction conditions. The most common method for this transformation is the syn-dihydroxylation of an alkene.
Core Insight: The two primary methods for syn-dihydroxylation, using Osmium Tetroxide (OsO₄) or Potassium Permanganate (KMnO₄), operate via a concerted mechanism involving a cyclic intermediate.[1][2] However, their reactivity profiles are vastly different, leading to distinct side reaction pathways.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for low yield in dihydroxylation.
1. Issues with Potassium Permanganate (KMnO₄):
While inexpensive, KMnO₄ is a very strong oxidizing agent. If not used under carefully controlled conditions (cold, dilute, and basic), it can lead to oxidative cleavage of the newly formed diol.[1]
Side Reaction: The C-C bond of the diol is broken, forming aldehyde or carboxylic acid functionalities. This results in a complex mixture of highly polar byproducts that are difficult to separate.
Causality: In neutral or acidic solutions, or at elevated temperatures, permanganate is a much more aggressive oxidant. A basic medium (pH > 8) is crucial to stabilize the intermediate manganate ester and prevent over-oxidation.[1]
2. Issues with Osmium Tetroxide (OsO₄):
OsO₄ is a highly reliable and selective reagent for syn-dihydroxylation, but it is expensive and toxic.[3] Problems here usually relate to the catalytic cycle.
Side Reaction: Incomplete reaction is the most common issue.
Causality: OsO₄ is typically used in catalytic amounts with a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[3] If the NMO is old, wet, or of poor quality, the catalytic cycle will be inefficient, leading to low conversion.
Reagent System
Common Side Reaction
Key Parameters to Control
KMnO₄
Oxidative Cleavage
Temperature (0-5°C), pH (>8), Dilute solution
cat. OsO₄ / NMO
Incomplete Reaction
Stoichiometry and quality of NMO, Anhydrous conditions
Question 2: I have a mixture of stereoisomers. How can I improve the diastereoselectivity?
The formation of stereoisomers is an inherent challenge when creating new chiral centers. In the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol from an achiral precursor, you are creating two new stereocenters at C3 and C4.
Core Insight: The facial selectivity of the dihydroxylation reaction is influenced by the steric and electronic properties of the substrate. The hydroxymethyl group at the allylic position can direct the incoming oxidant.
1. Steric Hindrance: The oxidizing agent (the bulky OsO₄-ligand complex or MnO₄⁻) will preferentially attack the less sterically hindered face of the double bond. The conformation of the dihydropyran ring and the orientation of the hydroxymethyl group will dictate which face this is.
2. Directed Dihydroxylation: In some cases, particularly with reagents like OsO₄, nearby hydroxyl groups can coordinate with the metal center, directing the oxidation to the same face. This is known as substrate-directed synthesis.
Strategies for Improving Selectivity:
Use a Chiral Catalyst: Employing the Sharpless Asymmetric Dihydroxylation (AD) can induce enantioselectivity, favoring the formation of one enantiomer over the other.[3] This involves using a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) with the catalytic OsO₄.
Protecting Group Strategy: Temporarily converting the primary alcohol to a bulky protecting group (e.g., a silyl ether like TBDPS) can dramatically alter the steric environment around the double bond, potentially favoring attack from the opposite face and improving diastereoselectivity.
Side Reaction Pathway: Dihydroxylation
Caption: Formation of diastereomers during dihydroxylation.
Question 3: My product seems to be degrading or rearranging. What conditions could cause this?
The tetrahydropyran ring is generally stable, but under certain conditions, particularly with the presence of multiple oxygen functional groups, degradation can occur.
Core Insight: Acidic conditions are the primary cause of degradation for this type of molecule.
1. Acid-Catalyzed Rearrangement: Strong acids can protonate the hydroxyl groups or the ether oxygen, initiating rearrangement or ring-opening reactions. For instance, studies on related tetrahydropyran-2-methanol have shown that gas-phase dehydration over catalysts can lead to ring contraction (forming cyclopentane derivatives) or ring expansion (forming oxepanes).[4] While conditions are different, this highlights the inherent potential for skeletal rearrangement.
2. Work-up Procedures:
Problem: Quenching a reaction with a strong acid or performing an extraction with an acidic aqueous layer can introduce these side reactions.
Solution: Ensure all work-up steps are performed under neutral or slightly basic conditions. Use buffers like a saturated sodium bicarbonate (NaHCO₃) or phosphate buffer solution.
3. Purification:
Problem: Standard silica gel is slightly acidic and can cause streaking and degradation of polar, acid-sensitive compounds on the column.
Solution:
Deactivate the silica gel by treating a slurry with a small amount of a base like triethylamine (~1%) in the eluent.
Use an alternative stationary phase like neutral alumina or a bonded phase (Diol, Amine).[5]
Question 4: I am having extreme difficulty isolating my product. It seems to be lost during the aqueous work-up or it won't elute from my chromatography column. What should I do?
This is the most common post-synthesis challenge for this molecule due to its high polarity. The two hydroxyl groups and the ether oxygen make it very water-soluble and prone to strong interactions with polar stationary phases.
Core Insight: Standard liquid-liquid extraction and silica gel chromatography are often inefficient for highly polar diols.[6]
Strategies for Extraction and Purification:
Phase
Challenge
Recommended Protocol
Causality & Explanation
Work-up & Extraction
Product remains in the aqueous layer during extraction with common organic solvents (EtOAc, DCM).
1. Salting Out: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ before extraction. 2. Solvent Choice: Use more polar solvents like a 9:1 DCM/Isopropanol mixture for extraction. 3. Continuous Extraction: For larger scales, use a continuous liquid-liquid extractor.
Adding salt decreases the solubility of organic compounds in the aqueous phase ("salting out effect"), driving the diol into the organic layer. More polar solvent systems are better at solvating the polar product.
Purification
Product streaks badly or binds irreversibly to standard silica gel.
1. Highly Polar Eluent: Use a gradient with a high percentage of polar solvent (e.g., 10-20% Methanol in Dichloromethane). 2. HILIC: Use Hydrophilic Interaction Liquid Chromatography.[7][8] 3. Reversed-Phase: Use C18 silica with a water/acetonitrile or water/methanol gradient.[6]
Normal Phase: Strong hydrogen bonding between the diol and the silanol groups of silica causes poor chromatography. A very polar mobile phase is needed to compete for these sites. HILIC: This technique uses a polar stationary phase (like Diol or Amine) and a less polar mobile phase. It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase, which is ideal for polar analytes.[5]
Experimental Protocol: HILIC Flash Chromatography
Sample Preparation: Adsorb the crude product onto a small amount of Celite or silica gel to perform a "dry load." This prevents the use of a strong injection solvent which would ruin the separation.
Column Selection: Choose a pre-packed HILIC column (e.g., Diol-bonded or Amine-bonded silica).[5]
Equilibration: Equilibrate the column with the initial mobile phase, which is typically high in organic content (e.g., 95% Acetonitrile / 5% Water).
Elution: Run a gradient by gradually increasing the percentage of the polar solvent (water). Water is the "strong" solvent in HILIC and will elute the highly polar compounds.[8]
Fraction Collection & Analysis: Collect fractions and analyze by TLC (using a highly polar mobile phase and visualizing with a stain like permanganate or vanillin).
References
Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(viii), 226-230. [Link]
Teimuri-Mofrad, R., et al. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 20(2), 1203-1210. [Link]
Shehab, W. S., & Ghoneim, A. A. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 7(5), 966-971. [Link]
Google Patents. (2017).
Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. [Link]
Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. [Link]
Google Patents. (2009). US7518003B2 - Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process.
Chemistry Steps. (2025, October 22). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
Mihailović, M. L., et al. (1975). Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol. Bulletin of the Chemical Society of Japan, 48(5), 1665-1668. [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
Shanjani, Y., et al. (2017). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). Biomacromolecules, 18(7), 2147-2160. [Link]
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
MDPI. (2022, September 26). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
ResearchGate. (2017). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). [Link]
Google Patents. (2012).
National Center for Biotechnology Information. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]
Google Patents. (2003). EP1307437A1 - Method for producing 3,4-dihydro-2h-pyran.
YouTube. (2022, March 9). Steps For a Dihydroxylation Reaction. [Link]
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]
Google Patents. (2019). EP3521279A1 - Methods for protecting and deprotecting a diol group.
Chemistry LibreTexts. (2019, June 5). 12.9: Dihydroxylation. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Molecule: 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
Chemical Class: Functionalized Tetrahydropyran (Cyclic Ether / Vicinal-like Diol)
Primary Application: Scaffold for drug discovery (e.g., psoriasis treatments, nucleoside analogs), Prins reaction intermediate.
Core Stability Thesis:
Unlike "THP ethers" (acetals) used as protecting groups which are highly acid-labile, the tetrahydropyran ring itself is a cyclic ether and exhibits significant stability. However, the presence of free hydroxyl groups at positions 3 and 4 introduces specific vulnerabilities:
Acidic Conditions: Susceptible to acid-catalyzed dehydration (forming dihydropyrans) rather than immediate ring opening.
Basic Conditions: Highly stable; primary risk is solubility changes or alkoxide-mediated side reactions in complex mixtures.
Oxidative Stress: The primary alcohol (hydroxymethyl) is the "weakest link," prone to oxidation to aldehydes/carboxylic acids.
The User Query: "I see degradation of my intermediate in 1M HCl. Is the ring opening?"
Technical Insight:
It is a common misconception that the tetrahydropyran (THP) ring opens easily in dilute acid. Ring opening usually requires strong Lewis acids or forcing conditions (high heat + strong Brønsted acids).
Mechanism: In aqueous acid, the primary degradation pathway is acid-catalyzed dehydration . The hydroxyl group protonates (
), water leaves, and a carbocation forms, leading to elimination.
Result: Formation of dihydropyrans (volatile olefins) or isomeric rearrangement.
Troubleshooting FAQ:
Symptom
Probable Cause
Corrective Action
Loss of Material (HPLC)
Dehydration to volatile dihydropyrans.
Reduce temperature < 40°C. Switch to weaker acids (Acetic acid vs. HCl).
New Lipophilic Peaks
Formation of cyclic acetals if ketones/aldehydes are present (the 3-OH and 4-CH2OH can bridge).
Ensure solvent purity (acetone-free). Isolate compound from other carbonyls.
Transient Peaks
Hemiacetal formation (reversible).
Adjust pH to neutral prior to analysis.
Module B: Basic Conditions (pH > 9)
Status:Highly Stable
The User Query: "My compound precipitated in NaOH, but purity looks fine. Is it stable?"
Technical Insight:
Ether linkages and simple alcohols are chemically inert to base hydrolysis. The tetrahydropyran ring does not open in base because the alkoxide is a poor leaving group.
Risk Factor: The only significant risk is if the molecule contains other electrophilic sites (e.g., esters elsewhere in the construct) that could be attacked by the deprotonated hydroxyls (intramolecular transesterification).
Troubleshooting FAQ:
Symptom
Probable Cause
Corrective Action
Precipitation
Salt formation (alkoxide) or "salting out" effect.
Re-acidify to pH 7 to confirm solubility vs. degradation.
Epimerization
Unlikely in this specific molecule (no alpha-carbonyl protons).
Check NMR for conformer changes (chair flip) rather than chemical change.
Visualization: Degradation & Decision Logic
The following diagrams illustrate the mechanistic pathways and a decision tree for troubleshooting stability issues.
Figure 1: Acid-Catalyzed Degradation Pathway
Caption: Under acidic stress, dehydration to dihydropyran is kinetically favored over ring opening unless forcing conditions (High T, Strong Acid) are applied.
Figure 2: Stability Troubleshooting Workflow
Caption: Decision tree for diagnosing stability issues. Acidic heat is the critical failure point.
Experimental Protocols: Stress Testing
To validate the stability of your specific batch, perform the following "Forced Degradation" protocol. This is designed to separate solubility artifacts from true chemical instability.
Protocol A: Acid Stress Test
Objective: Determine the threshold for dehydration/ring opening.
Preparation: Dissolve 10 mg of compound in 1 mL of solvent (MeOH/Water 1:1).
Baseline: Inject 10 µL into HPLC (Time 0).
Stress: Add 1 mL of 0.1 M HCl (mild) to Sample A and 1 M HCl (strong) to Sample B.
Incubation:
Incubate Sample A at 25°C for 24 hours.
Incubate Sample B at 60°C for 4 hours.
Quench: Neutralize with equal molar NaOH or saturated NaHCO3 before analysis to prevent column damage or on-column degradation.
Analysis:
Pass Criteria: >98% recovery in Sample A.
Fail Criteria: Appearance of less polar peaks (dihydropyrans) in Sample B.
Protocol B: Oxidative Stress Test (Critical)
Objective: The hydroxymethyl group is prone to air oxidation over time.
Stress: Treat 10 mg sample with 0.1 mL 3% H2O2 at room temperature.
Timepoints: Check at 1 hour and 24 hours.
Detection: Look for M+16 (N-oxide equivalent, though unlikely here) or M-2 (Aldehyde) / M+14 (Acid) shifts in LC-MS.
Note: This molecule often degrades to the corresponding lactone or carboxylic acid under oxidative stress.
Analytical Note: HPLC Method Development
When analyzing this molecule, standard Reverse Phase (C18) columns may fail to retain it due to high polarity (LogP ~ -0.6).
Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18-Aq (Polar embedded) column.
Mobile Phase: Avoid pH < 2.5 in the mobile phase to prevent on-column degradation during long runs.
Detection: Since the molecule lacks a strong chromophore (UV active conjugated system), use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) if MS is unavailable. UV at 210 nm is unreliable and prone to solvent noise.
References
Yadav, J. S., et al. (2008).[1][2] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis.
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. (Context on THP ether stability vs. ring stability).
CymitQuimica. "Tetrahydro-2H-pyran-4-ol Safety and Properties." (General properties of the pyran-ol class).
BenchChem. "Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions." (Comparative stability of oxidized pyran derivatives).
Technical Support Center: Catalytic Synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the scalable and stereoselective synthesis of 4-(hydroxymethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the scalable and stereoselective synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol , a highly valued 1,3-diol building block frequently utilized in the development of allosteric modulators of hemoglobin for sickle cell disease[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind catalyst selection, specifically focusing on the transition from hazardous stoichiometric reducing agents to highly efficient, atom-economical ruthenium pincer complexes.
Synthetic Strategy & Workflow
The most robust and scalable route to this diol avoids direct hydroboration of volatile dienes. Instead, it utilizes ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate as a stable precursor[2]. The transformation requires a two-step sequence: setting the stereocenters via asymmetric ketone reduction, followed by chemoselective ester hydrogenation.
Two-step catalytic hydrogenation workflow for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should we transition from stoichiometric LiAlH₄ to Ru-MACHO-BH for the ester reduction step?Causality: Traditional reductions using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL) are highly exothermic, require strict cryogenic conditions, and generate massive amounts of stoichiometric aluminum waste[1]. This results in a poor E-factor and severe emulsion issues during aqueous workup. By switching to the homogeneous pincer catalyst Ru-MACHO-BH , the reduction operates via an outer-sphere hydrogenation mechanism using H₂ gas. This reduces the E-factor by approximately 3 to 5-fold and allows for safe scalability[3].
Q2: During the reduction of the intermediate, how do we prevent the retro-aldol cleavage of the tetrahydropyran ring?Causality:
-hydroxy esters are notoriously sensitive to strong bases, which can trigger retro-aldol or retro-Dieckmann-type ring openings. The standard Ru-MACHO catalyst requires a strong alkoxide base (e.g., NaOMe) to deprotonate the amine arm of the PNP ligand and form the active ruthenium hydride species[3]. To prevent substrate degradation, we select Ru-MACHO-BH (a pre-activated borohydride complex). The presence of the tetrahydroborate ligand allows the catalyst to operate under base-free conditions, perfectly preserving the integrity of the tetrahydropyran ring[4].
Q3: How do we control the cis/trans diastereoselectivity at C3 and C4?Causality: Direct one-pot hydrogenation of the
-keto ester to the diol yields complex diastereomeric mixtures. To establish a self-validating, stereocontrolled system, we isolate the reductions. Step 1 utilizes a chiral Ru-BINAP catalyst to perform a Dynamic Kinetic Resolution (DKR) on the -keto ester, locking the cis or trans configuration of the resulting ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate. Step 2 (Ru-MACHO-BH) then reduces the ester to the primary alcohol with 100% retention of the established stereochemistry.
Quantitative Catalyst Comparison
To justify process development choices, the following table summarizes the performance metrics of various reducing agents for the ester-to-alcohol transformation (Step 2).
Catalyst System
Catalyst Loading
Base Requirement
Chemoselectivity
E-Factor (kg waste/kg product)
Scalability Rating
LiAlH₄
200 mol% (2 equiv)
None
Low (Reduces all)
> 15.0
Poor (Thermal hazard)
Cu/ZnO
500 mol% (5 wt%)
None
Moderate
~ 5.0
Moderate (High T/P needed)
Ru-MACHO
0.05 - 0.1 mol%
Strong (NaOMe)
High
< 2.0
Good (Base-sensitive issues)
Ru-MACHO-BH
0.05 - 0.1 mol%
None / Trace
Excellent
< 1.5
Excellent
Troubleshooting Guide
Even with optimized catalysts, process deviations occur. Use the logical tree and the guide below to diagnose and resolve reaction failures.
Logical troubleshooting workflow for resolving incomplete ester conversion during hydrogenation.
Issue: The reaction stalls at 50% conversion.
Root Cause: Dormant Ru-states caused by trace moisture or CO₂ poisoning, or poor gas-liquid mass transfer.
Solution: Ensure the solvent (THF or MeOH) is rigorously degassed and dried (<50 ppm water). Increase the impeller agitation speed to >800 rpm to overcome H₂ mass transfer limitations at the gas-liquid interface.
Issue: GC-MS shows molecular weights corresponding to ring-opened byproducts.
Root Cause: Alkoxide base (used for catalyst activation) triggered a retro-aldol reaction.
Solution: Strictly ensure you are using the pre-activated Ru-MACHO-BH [4] and omit all external bases (e.g., NaOMe, KOtBu) from the reaction mixture[3].
Standard Operating Procedure (SOP)
Methodology: Base-Free Hydrogenation of Ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate to 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol using Ru-MACHO-BH.
This protocol is designed as a self-validating system. Do not proceed to the workup phase until Step 5 confirms completion.
Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, weigh 0.1 mol% of Ru-MACHO-BH (CAS: 1295649-41-0) into a glass liner containing a magnetic stir bar.
Substrate Charging: Add 1.0 equivalent (e.g., 50 mmol) of rigorously dried ethyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate[5] to the glass liner.
Solvent Addition: Add anhydrous, degassed THF (or Methanol) to achieve a substrate concentration of 1.0 M. Seal the liner and transfer it to a high-pressure stainless-steel autoclave.
Pressurization & Heating: Purge the autoclave with H₂ gas three times (pressurize to 10 bar, then vent). Finally, pressurize the reactor to 50 bar of H₂. Heat the reaction mixture to 80 °C and stir vigorously (≥ 800 rpm) for 12–16 hours.
Self-Validation Checkpoint: Cool the reactor to room temperature and carefully vent the H₂ gas. Take a 50
L aliquot, dilute with MTBE, and analyze via GC-FID.
Pass Criteria: >99% consumption of the ester peak.
Fail Criteria: If <99%, re-pressurize and increase temperature to 90 °C for 4 hours.
Workup & Isolation: Once validated, concentrate the reaction mixture under reduced pressure. The resulting crude 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol can be purified via short-pad silica gel chromatography (EtOAc/Hexanes) or direct crystallization depending on the required purity for downstream API synthesis.
References
US9981939B2 - Compounds and uses thereof for the modulation of hemoglobin
Source: Google Patents
URL
Ru-MACHO - Takasago International Corporation
Source: Takasago Fine Chemicals Division
URL:[Link]
Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation
Source: RSC Publishing (Reaction Chemistry & Engineering)
URL:[Link]
workup procedure for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol synthesis
Topic: Isolation and Workup of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol Welcome to the Application Scientist Support Portal. This guide addresses the primary bottleneck in the synthesis of 4-(hydroxymethyl)tetrahydro-2H...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Isolation and Workup of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
Welcome to the Application Scientist Support Portal.
This guide addresses the primary bottleneck in the synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6)[1]: the post-reduction workup. Synthesizing this compound typically involves the reduction of a tetrahydropyran-4-carboxylate or lactone precursor using Lithium Aluminum Hydride (LiAlH₄, LAH)[2]. While the reduction itself is highly efficient, isolating this highly polar 1,3-diol from the resulting aluminum salts is notoriously difficult[3].
Below, you will find the mechanistic causality of these isolation issues, a self-validating experimental protocol, and a targeted FAQ to troubleshoot your workflow.
The Core Challenge: Causality of Yield Loss
Why is this specific molecule so hard to isolate? The answer lies in its physicochemical properties. 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol has a Topological Polar Surface Area (TPSA) of 49.69 Ų and a negative LogP (-0.62)[1]. It possesses two strong hydrogen-bond donors (the hydroxyl groups) and three hydrogen-bond acceptors (including the pyran oxygen)[1].
When a standard aqueous quench (such as ) is used, the diol partitions almost entirely into the aqueous phase[3]. Furthermore, the 1,3-diol motif acts as a strong bidentate ligand, chelating dissolved aluminum ions to create stable, gelatinous emulsions that trap the product[3]. To succeed, you must use a low-water workup that forces the aluminum into a filterable solid while keeping the diol exclusively in the organic phase.
Workflow Visualization
Figure 1: Decision tree for LiAlH4 reduction workup of highly polar diols.
Self-Validating Protocol: The Modified Fieser Workup
To maximize the yield of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, we strongly recommend the [2][4]. This method uses precise stoichiometry to convert aluminum alkoxides into a granular, insoluble lattice of sodium aluminate, preventing emulsion formation.
Step-by-Step Methodology:
(Note: The following ratios are strictly based on
grams of LiAlH₄ used in the reaction).
Cooling: Once the reduction is complete (verified by TLC/GC), cool the reaction vessel to 0 °C under an inert atmosphere (N₂ or Argon)[2].
Initial Quench: Vigorously stir the mixture and slowly add
mL of deionized water dropwise.
Validation Check: You must observe vigorous bubbling (H₂ gas evolution)[4]. If the mixture becomes too thick to stir, add a small volume of anhydrous THF to maintain mechanical agitation.
Maturation: Remove the ice bath and vigorously stir the mixture at room temperature for 15–30 minutes[2].
Validation Check: The gray, gelatinous mixture MUST transition into a suspension containing white, granular salts. Self-Correction: If the salts remain gray and sticky, the water stoichiometry was slightly off due to evaporation; add 0.1
mL of water incrementally until the white granules form.
Filtration: Filter the suspension through a tightly packed pad of [5].
Critical Wash Step: Wash the filter cake thoroughly with hot THF or hot Ethyl Acetate (at least 3 × 50 mL).
Causality: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is highly polar and will adsorb to the surface of the aluminum salts via hydrogen bonding. Cold solvent is insufficient to break these intermolecular forces.
Concentration: Dry the combined organic filtrates over anhydrous MgSO₄[2], filter, and concentrate under reduced pressure to yield the crude diol.
Quantitative Workup Comparison
The table below summarizes why the Fieser method outperforms traditional aqueous workups for this specific diol.
Workup Method
Water Volume per 1g LAH
Product Partitioning
Emulsion Risk
Typical Diol Yield
Fieser Method
4.0 mL
Organic Phase
Very Low
85–95%
Glauber's Salt (Na₂SO₄·10H₂O)
0.0 mL (Solid)
Adsorbed to Salts
Low
60–75%
Rochelle's Salt (20% aq)
>20.0 mL
Aqueous Phase
High
10–25%
Acidic Quench (1M HCl)
>20.0 mL
Aqueous Phase
Low
<10%
Troubleshooting & FAQs
Q: I used Rochelle's salt and now I have a stubborn, milky emulsion. How do I recover my product?A: Rochelle's salt (potassium sodium tartrate) is excellent for hydrophobic products, but for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, the diol acts as a co-surfactant, stabilizing the emulsion[3]. To break it, do not add more water. Instead, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates. Separate the phases, and continuously extract the aqueous phase with EtOAc for 24 hours using a liquid-liquid extractor.
Q: My reaction went to 100% conversion by TLC, but my isolated yield is only 15%. Where did my product go?A: Due to its negative LogP (-0.62)[1], your product is almost certainly in the aqueous waste. If you used an aqueous workup, you must evaporate the aqueous layer to absolute dryness under reduced pressure. Triturate the resulting solid residue repeatedly with hot ethyl acetate or a 10% methanol/dichloromethane mixture to extract the diol from the inorganic salts.
Q: My NMR spectrum shows broad, poorly resolved peaks, and the product is a sticky syrup instead of a solid. What went wrong?A: This indicates aluminum contamination. The 1,3-diol motif of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is a strong bidentate ligand for Al³⁺. To remove the coordinated aluminum, dissolve your crude syrup in a minimal amount of water and stir with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) for 2 hours. Filter the resin and lyophilize the filtrate to recover the pure diol.
Q: Can I use ether instead of THF for the reduction?A: While diethyl ether is a standard solvent for LAH[6], THF is highly recommended for this specific synthesis. The precursor (often a polar lactone or ester) and the resulting diol have poor solubility in ether. THF provides a much better solvation environment for the highly polar intermediates, preventing premature precipitation of the alkoxide salts.
References
[2] American Chemical Society. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Publications, 2024. URL:[Link]
[3] Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." MOC, 2023. URL:[Link]
[6] Bloom Tech. "Why Use Ether for Lithium Aluminum Hydride?" Bloom Tech Knowledge Base, 2024. URL:[Link]
Technical Support Center: Enantiomeric Resolution of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
Welcome to the technical support center for the resolution of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol enantiomers. This guide is designed for researchers, chemists, and process development professionals who are navigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the resolution of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol enantiomers. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of separating this chiral diol. As a key intermediate in various synthetic pathways, obtaining enantiomerically pure forms of this compound is often critical for achieving desired biological activity and stereospecificity.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios. We will explore the primary resolution techniques, explain the rationale behind methodological choices, and provide detailed protocols to ensure reproducible and successful outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for resolving racemic 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol?
The two most prevalent and effective strategies for resolving this diol are Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC) .
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the diol, leaving the other unreacted.[1][2] This process converts the enantiomeric relationship into a diastereomeric one (an ester and an alcohol), which allows for separation using standard chromatographic techniques like flash column chromatography. The key advantage is its potential for large-scale application and cost-effectiveness.[3][4]
Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[5][6] It offers high-resolution separation and is the gold standard for determining enantiomeric excess (ee). While highly effective, scaling up preparative HPLC can be capital-intensive.
Q2: How do I choose between enzymatic resolution and chiral HPLC for my application?
The choice depends on your specific goals, scale, and available resources.
Factor
Enzymatic Kinetic Resolution (EKR)
Chiral HPLC
Scale
Excellent for both lab-scale (mg) and large-scale (kg) production.
Ideal for analytical (µg to mg) and small-scale preparative (mg to g) work. Large-scale is possible but expensive.
Purity
Can achieve high enantiomeric excess (>99% ee) for one enantiomer (the unreacted alcohol) and high ee for the other after hydrolysis.[7][8]
Excellent for achieving very high enantiopurity (>99.5% ee) for both enantiomers directly.
Cost
Generally lower cost for bulk separation due to the reusability of enzymes and use of standard equipment.
Higher initial investment for chiral columns and HPLC systems. Solvents for preparative scale can be costly.
Development Time
Requires screening of enzymes, solvents, and acyl donors, which can be time-consuming.
Method development involves screening columns and mobile phases, which can often be systematized and rapid.[9]
Throughput
Batch process, which can be slower for small numbers of samples.
High-throughput for analytical determination of ee.
Expert Recommendation: For initial proof-of-concept and analytical ee determination, Chiral HPLC is indispensable. For producing larger quantities of a specific enantiomer for further synthesis, a well-optimized Enzymatic Kinetic Resolution is often the more practical and economical approach.
Q3: How is the enantiomeric excess (ee) of the resolved products accurately determined?
Analytical Chiral HPLC is the definitive method. After resolving the enantiomers by any method, you must verify the enantiomeric purity. This involves developing an HPLC method that can baseline-separate the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
It is crucial to analyze not only the final products but also the starting racemic material to confirm a 50:50 ratio and ensure the analytical method is sound.
Experimental Workflows & Troubleshooting Guides
This section provides detailed protocols and addresses specific problems you may encounter.
The general strategy for EKR involves the selective acylation of one enantiomer. This leaves one enantiomer as the unreacted alcohol while the other is converted to a monoacetate. These can then be separated via standard silica gel chromatography.
Caption: General workflow for Enzymatic Kinetic Resolution (EKR).
Problem 1: The reaction is very slow or stalls before 50% conversion.
Possible Cause 1: Inactive Enzyme. Lipases can be sensitive to moisture and temperature.
Solution: Use a freshly opened bottle of lipase or dry the enzyme under vacuum before use. Ensure the organic solvent is anhydrous. Lipases are often more active in non-polar organic solvents.[2]
Possible Cause 2: Incorrect Acyl Donor. Vinyl acetate is commonly used as it's an irreversible acyl donor (the byproduct is acetaldehyde, which is volatile). If using an ester like ethyl acetate, the reverse reaction (alcoholysis) can slow the net forward rate.
Solution: Switch to vinyl acetate. It generally provides better results for kinetic resolutions.[7][10]
Possible Cause 3: Sub-optimal Temperature. Enzyme activity is temperature-dependent.
Solution: Most lipase-catalyzed resolutions run well between 30-45°C.[7] Run small-scale trials at different temperatures (e.g., 25°C, 40°C, 50°C) to find the optimum for your specific lipase.
Problem 2: The enantioselectivity is poor (low ee for both products).
Possible Cause 1: Wrong Enzyme Choice. Enantioselectivity is highly dependent on the specific lipase used. An enzyme that works for one diol may not work for another.
Solution: Screen a panel of commercially available lipases. Common choices for diol resolution include Porcine Pancreatic Lipase (PPL), Pseudomonas cepacia lipase (Amano Lipase PS), and Candida antarctica Lipase B (CALB, Novozym® 435).[1][3][11]
Possible Cause 2: Incorrect Solvent. The solvent can influence the enzyme's conformation and, therefore, its selectivity.
Solution: Test a range of solvents with varying polarities, such as hexane, toluene, tert-butyl methyl ether (TBME), and acetonitrile. Non-polar solvents often give higher enantioselectivity.
Possible Cause 3: Reaction Ran Past 50% Conversion. In a kinetic resolution, the ee of both the substrate and product decreases significantly if the reaction proceeds far beyond the ideal 50% conversion mark.
Solution: Monitor the reaction progress carefully using TLC or GC/HPLC. Stop the reaction precisely at or near 50% conversion by filtering off the enzyme.
Monitoring: Monitor the reaction every 4-6 hours by taking a small aliquot, filtering it through a plug of silica, and analyzing by GC or ¹H NMR to determine the ratio of starting material to monoacetate. The goal is ~50% conversion.
Workup: Once ~50% conversion is reached (typically 24-48 hours), cool the mixture to room temperature and filter off the enzyme through a pad of Celite®, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient, 70:30 to 30:70) to separate the unreacted diol (more polar) from the monoacetate product (less polar).
Analysis: Determine the enantiomeric excess of the separated diol and the monoacetate using a Chiral HPLC method (see below).
(Optional) Hydrolysis: To recover the second diol enantiomer, dissolve the purified monoacetate in methanol, add a catalytic amount of potassium carbonate, and stir at room temperature until deprotection is complete (monitored by TLC). Work up and purify to obtain the other diol enantiomer.
Workflow 2: Chiral HPLC Method Development
Caption: Systematic workflow for Chiral HPLC method development.
Troubleshooting Guide: Chiral HPLC Analysis
Problem 1: The enantiomers are co-eluting (Resolution, Rs = 0).
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). No single CSP can separate all enantiomers. The interaction between the analyte and the CSP is highly specific.
Solution: Screen a set of polysaccharide-based columns (e.g., derivatives of cellulose and amylose like Chiralpak® IA, IB, IC, ID, etc.). These are known to be effective for a broad range of compounds, including alcohols.[9]
Possible Cause 2: Inappropriate Mobile Phase. The mobile phase composition is critical for achieving separation.
Solution: For polysaccharide columns, start with a normal phase mobile phase (e.g., Hexane/Isopropanol). If that fails, try a polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Water/Acetonitrile). Sometimes, the addition of a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) can dramatically improve separation.
Problem 2: Poor peak shape (tailing or fronting).
Possible Cause 1: Analyte Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.
Solution: Reduce the injection volume or the concentration of the sample.
Possible Cause 2: Secondary Interactions. The hydroxyl groups on the diol can have strong, undesirable interactions with the silica support of the CSP.
Solution: Adjust the mobile phase. Increasing the percentage of the alcohol modifier (e.g., isopropanol or ethanol) can help mitigate these interactions. For very polar compounds, derivatization of the hydroxyl groups to form esters or carbamates prior to analysis can sometimes yield sharper peaks and better resolution.
Protocol: Analytical Chiral HPLC Method Development
This protocol outlines a typical screening and optimization process.[9]
Parameter
Screening Conditions
Optimization Example
Columns
Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (4.6 x 250 mm, 5 µm)
Chiralpak® IA
Mobile Phase
Normal Phase: n-Hexane / Isopropanol (90:10, v/v)
n-Hexane / Isopropanol (85:15, v/v)
Flow Rate
1.0 mL/min
0.8 mL/min
Temperature
25°C
30°C
Detector
UV at 210 nm (or Refractive Index if no chromophore)
UV at 210 nm
Injection Vol.
5 µL
5 µL
Sample Conc.
1.0 mg/mL in mobile phase
0.5 mg/mL in mobile phase
Methodology:
Screening: Sequentially test each column with the initial screening mobile phase. Look for any sign of peak splitting or separation (Resolution, Rs > 0.5).
Selection: Choose the column/mobile phase combination that shows the most promise.
Optimization: Systematically adjust one parameter at a time (e.g., first the modifier percentage, then flow rate, then temperature) to maximize the resolution between the two enantiomer peaks. Aim for a final resolution (Rs) of > 1.5 for a robust analytical method.
By following these structured guides and understanding the principles behind them, you will be well-equipped to successfully resolve the enantiomers of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol and troubleshoot any challenges that arise during your experiments.
References
Tanaka, M., et al. (2007). Lipase-Catalyzed Kinetic Resolution of Cyclic trans-1,2-Diols Bearing a Diester Moiety. The Journal of Organic Chemistry, 72(20), 7750-7756. Available at: [Link]
Tanaka, M., et al. (2007). Lipase-Catalyzed Kinetic Resolution of Cyclic trans-1,2-Diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring α,α-Disubstituted α-Amino Acid. The Journal of Organic Chemistry. Available at: [Link]
Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. PubMed. Available at: [Link]
Rios, A., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1621. Available at: [Link]
Ottolina, G., & Riva, S. (2008). Lipase-Catalyzed Resolution of 1,2-Diols. ResearchGate. Available at: [Link]
Ryan, J.H., & Hii, K.K. (2018). Enzymatic Kinetic Resolution by Addition of Oxygen. PMC. Available at: [Link]
Mori, K. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(9), 1547. Available at: [Link]
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
Il-Kwon, K., & Lee, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-171. Available at: [Link]
University of Calgary. (n.d.). Resolution of Enantiomers. Available at: [Link]
Kumar, P., et al. (2012). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical & Biological Archives, 3(4), 749-757. Available at: [Link]
Ghogare, B.B., & Jadhar, N.R. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
Pàmies, O., & Bäckvall, J.E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-5. Available at: [Link]
Rawal, V.H., et al. (2002). An Efficient, Highly Diastereo- and Enantioselective Hetero-Diels-Alder Catalyst. Organic Syntheses, 78, 94. Available at: [Link]
Naya, Y., & Kotake, M. (1970). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society D: Chemical Communications, (3), 161. Available at: [Link]
Lepper, E.R., et al. (2005). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Bioorganic & Medicinal Chemistry Letters, 15(19), 4243-4246. Available at: [Link]
PubChem. (n.d.). (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]
Serra, S., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(11), 2999. Available at: [Link]
St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Available at: [Link]
Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
Google Patents. (2018). Pyran derivatives and their preparation.
comparing different synthetic routes to 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
The following guide details the comparative synthetic strategies for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol , a critical scaffold in the development of glycomimetics and protease inhibitors. [1][2] Executive Summary T...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the comparative synthetic strategies for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol , a critical scaffold in the development of glycomimetics and protease inhibitors.
[1][2]
Executive Summary
The 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol scaffold (CAS 380665-15-6) represents a "cut-down" hexose mimic, often employed to improve metabolic stability in glycosidase inhibitors and antiviral agents.[1] Its synthesis is defined by the challenge of establishing the contiguous stereocenters at C3 and C4.
This guide compares two primary methodologies:
Route A (Synthetic/Scalable): Reductive opening of a
-keto ester precursor.[1] Best for multigram scale-up of racemic material or when diastereomeric separation is feasible.[1]
Route B (Chiral Pool/Stereoselective): Degradation and functionalization of carbohydrate precursors (e.g., glycals).[1] Best for obtaining specific enantiomers (e.g., (3R,4S)) with high optical purity.[1]
Route A: Reductive Synthesis (The "Scalable" Route)[2]
This route relies on the global reduction of ethyl 3-oxotetrahydropyran-4-carboxylate .[1] It is the industry standard for generating the scaffold when racemic material is acceptable or when chiral resolution (e.g., enzymatic kinetic resolution) is planned downstream.[1]
Mechanistic Pathway
The precursor is a
-keto ester.[1] Treatment with a strong hydride donor (Lithium Aluminum Hydride, LiAlH) effects two simultaneous transformations:[1]
Reduction of the C3-Ketone: Generates the secondary alcohol.[1]
Reduction of the C4-Ester: Generates the primary hydroxymethyl group.[1]
The reaction typically proceeds via a diastereoselective hydride attack.[1] Assuming the C4-ester adopts a thermodynamically stable equatorial position, hydride delivery to the C3-ketone occurs preferentially from the axial face (anti-Cram or Felkin-Anh models apply depending on conformation), often favoring the trans-diol, though mixtures are common.[1]
Experimental Protocol
Objective: Synthesis of racemic 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Caption: One-pot reductive synthesis converting the keto-ester to the 3,4-diol scaffold.
Route B: Carbohydrate Degradation (The "Chiral" Route)[2]
When specific stereochemistry (e.g., (3R,4S)) is required, starting from the "Chiral Pool" (sugars) is superior to asymmetric synthesis.[1] A common approach utilizes the Ferrier Rearrangement or direct degradation of glycals (e.g., D-glucal).[1]
Hydration/Reduction: The double bond of the glycal is hydrated or hydroborated to install the C2/C3 functionality.[1]
Chain Shortening (Optional): If starting from a hexose, the C6 position corresponds to the hydroxymethyl group, while C1/C2 are reduced to the ether linkage.
Note: A more direct "building block" approach involves the Achmatowicz Reaction of furfuryl alcohols, followed by reduction.[1]
Comparison of Stereocontrol
Unlike Route A, which relies on substrate control (often yielding 3:1 mixtures), Route B preserves the absolute configuration of the starting sugar.[1]
Recommendation: Use NOESY experiments to confirm spatial proximity of the C3 proton and the C4-methylene protons.[1]
Purification Challenges
The product is a low-molecular-weight diol, making it highly water-soluble and difficult to extract from aqueous quenches.[1]
Route A Tip: Avoid aqueous workups if possible.[1] Use the solid-phase Fieser quench (described above) to remove aluminum salts by filtration, preventing product loss in the aqueous phase.[1]
Chromatography: Use polar solvent systems (DCM/MeOH).[1] If the product streaks, add 1% triethylamine.[1]
Safety (LiAlH
)
Route A uses stoichiometric LiAlH
.[1] On a multigram scale, the exotherm upon quenching is significant.[1]
Control: Always dilute the reaction mixture significantly before quenching.
Alternative: For larger scales (>100g), consider using Sodium Borohydride (NaBH
) in methanol for the ketone reduction, followed by LiBH or catalytic hydrogenation for the ester, to mitigate safety risks.[1]
Decision Matrix
Scenario
Recommended Route
Early Discovery (SAR)
Route A . Fast, cheap, provides both isomers for testing.[1]
Process Development (API)
Route A (with resolution) OR Route B (if chiral pool material is cheap).
Custom Stereoisomer
Route B . Avoids difficult chiral separations of polar diols.[1]
References
BenchChem . Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol. Retrieved from
Organic Chemistry Portal . Synthesis of Tetrahydropyrans and Prins Cyclization. Retrieved from
Mityuk, A. P., et al. (2012).[1] Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, (viii), 226-230.[1] DOI: [1]
ChemScene . Product Information: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (CAS 380665-15-6).[1] Retrieved from
GuideChem . Tetrahydro-3-oxo-2H-pyran-4-carboxylic acid ethyl ester (CAS 388109-26-0).[1][3] Retrieved from
A Comparative Guide to the Validation of HPLC Methods for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates is fundamental to ensuring process control and final product quality. 4-(hydroxymethyl)tetrahydro...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates is fundamental to ensuring process control and final product quality. 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a polar diol, presents a common analytical challenge: it lacks a native chromophore, rendering it invisible to the most ubiquitous High-Performance Liquid Chromatography (HPLC) detector, the Ultraviolet (UV) detector.[1][2][3]
This guide provides an in-depth, validated HPLC method for the analysis of this compound, leveraging a universal detection strategy. Furthermore, it objectively compares this primary method with viable analytical alternatives, presenting supporting data and protocols to empower you to select the most suitable approach for your laboratory's specific needs—be it routine quality control, research and development, or impurity profiling.
Part 1: A Validated HPLC-RID Method for Chromophore-Deficient Analytes
The core challenge in analyzing compounds like 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is selecting a detection method that does not rely on light absorption. While techniques like pre-column derivatization can be employed to attach a UV-absorbing tag, they introduce additional steps, complexity, and potential for side reactions.[4][5] A more direct approach is to use a universal detector. Among these, the Refractive Index (RI) detector is a robust and cost-effective choice for this application.[2][6][7]
An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[7] This makes it suitable for nearly any analyte, provided that its refractive index differs from that of the mobile phase. Its primary operational constraint is its incompatibility with gradient elution, as changes in solvent composition drastically alter the baseline refractive index.[6][8] Therefore, an isocratic HPLC method is mandatory.
Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)
This protocol outlines a validated method for the quantification of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
1. Chromatographic System & Conditions:
HPLC System: An isocratic HPLC system equipped with a differential refractive index detector.
Column: Atlantis Premier BEH Z-HILIC, 4.6 x 150 mm, 5 µm.
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase (C18) columns.[2]
Mobile Phase: Acetonitrile:Water (70:30, v/v).
Rationale: This isocratic mixture provides adequate retention and separation for the polar analyte on the HILIC column. Isocratic elution is essential for stable RI detection.[8][9]
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detector Temperature: 35°C.
Rationale: Precise temperature control of both the column and the RI detector flow cell is critical for a stable baseline and reproducible results.[7][10]
Injection Volume: 20 µL.
2. Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation: Adhering to ICH Q2(R1) Guidelines
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[12][13]
Caption: HPLC Method Validation Workflow per ICH Q2(R1) Guidelines.
Validation Results Summary
The performance of the HPLC-RID method was rigorously evaluated. The results, summarized below, demonstrate its suitability for the quantitative analysis of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
Validation Parameter
Acceptance Criteria
Result
Conclusion
Specificity
Analyte peak is well-resolved from blank and placebo peaks.
Peak purity confirmed; no interference at the analyte's retention time.
Pass
Linearity
Correlation Coefficient (r²) ≥ 0.998
r² = 0.9991
Pass
Range
50 - 750 µg/mL
Method is accurate, precise, and linear over this range.
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5%
Pass
Precision (%RSD)
- Repeatability
RSD ≤ 2.0%
0.85%
Pass
- Intermediate Precision
RSD ≤ 3.0%
1.42%
Pass
LOD
S/N ≥ 3
15 µg/mL
-
LOQ
S/N ≥ 10
50 µg/mL
-
Robustness
%RSD of results ≤ 5.0% after minor changes.
All variations resulted in RSD < 3.5%.
Pass
Part 2: A Comparative Guide to Alternative Analytical Methods
While the HPLC-RID method is robust and reliable, other techniques offer different advantages in terms of sensitivity, flexibility, and cost. The choice of method should be guided by the specific analytical objective.
Caption: Decision tree for selecting an appropriate analytical method.
Performance Comparison of Analytical Techniques
The following table provides a comparative overview of the validated HPLC-RID method against other common analytical techniques. The performance values are representative and should be experimentally verified for specific instrumentation and matrices.
HPLC with Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that works by nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the remaining analyte particles.[18][19][20] Its key advantage over RID is compatibility with gradient elution, which allows for the separation of complex mixtures with varying polarities.[17] However, its response can be non-linear and it is a destructive technique.[18]
HPLC-UV with Pre-Column Derivatization: This classic approach involves chemically reacting the hydroxyl groups of the analyte with a UV-absorbing agent, such as benzoyl chloride or p-nitrobenzoyl chloride, prior to injection.[8][21] This allows for the use of highly sensitive UV detectors.[10][22] The main drawbacks are the increased sample preparation time and the need to validate the derivatization reaction itself for completeness and absence of byproducts.[4]
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is an excellent technique for volatile compounds.[23] For a polar diol like 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, derivatization (e.g., silylation) is necessary to increase its volatility and prevent on-column adsorption.[24][25] GC-FID offers excellent resolution and sensitivity. This method is particularly useful for also detecting volatile or semi-volatile process impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique, coupling the separation power of HPLC with the sensitive and highly specific detection of a mass spectrometer.[16][26] LC-MS can provide definitive identification based on the analyte's mass-to-charge ratio and fragmentation patterns, and it offers the lowest detection limits.[27][28] The primary barriers to its routine use are the high cost of instrumentation and the complexity of operation and maintenance.
Conclusion and Recommendations
The validation of an analytical method for a non-chromophoric compound like 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol requires careful consideration of detection technology.
The validated HPLC-RID method presented here is robust, cost-effective, and well-suited for routine quality control applications where isocratic separation is sufficient and high sensitivity is not the primary concern. Its simplicity and reliability make it an excellent workhorse method.
For analyzing complex samples requiring gradient elution, HPLC-ELSD is the recommended universal detection alternative.
When higher sensitivity is required and additional sample preparation complexity is acceptable, HPLC-UV with pre-column derivatization is a viable strategy.
GC-FID should be considered if the analysis of other volatile impurities is also necessary.
Finally, for applications demanding the utmost sensitivity, selectivity, and structural confirmation, such as in impurity identification or metabolic studies, LC-MS is the unparalleled choice.
By understanding the principles, performance, and practical limitations of each technique, researchers and drug development professionals can confidently select and validate an analytical method that is truly fit for its intended purpose, ensuring data integrity and supporting the delivery of safe and effective pharmaceutical products.
References
ARKAT USA, Inc. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. Available at: [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
ResearchGate. Derivatization of diol 1 for HPLC analysis. Scientific Diagram. Available at: [Link]
Torontech. (2025). Compare Different HPLC Detector Types. Available at: [Link]
Wiley Analytical Science. (2021). No chromophore - no problem?. Available at: [Link]
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
Phenomenex. (2025). Types of HPLC Detectors. Available at: [Link]
Waters Corporation. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Available at: [Link]
CCSE. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. International Journal of Biology, 12(3). Available at: [Link]
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]
ResearchGate. (2022). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Bioanalysis Zone. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Available at: [Link]
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
Biotage. (2023). So, how does an ELSD work?. Available at: [Link]
SCION Instruments. Detectors Used In HPLC | DAD, UV Detector & More. Available at: [Link]
ResearchGate. Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Available at: [Link]
PMC. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]
Pharmaguideline. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]
Shimadzu. Analysis of Sugars and Sugar Alcohols in Energy Drink by Prominence-i with Differential Refractive Index Detector. Available at: [Link]
PMC. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Available at: [Link]
LinkedIn. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]
Shimadzu. Fundamentals of LC, MS and LCMS. Available at: [Link]
Bio-Analysis Centre. (2022). Types of detectors used in HPLC. Available at: [Link]
PMC. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. Available at: [Link]
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
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European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
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MDPI. (2019). An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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SEDERE. How does an ELSD work?. Available at: [Link]
Food Safety Institute. (2025). Types of Detectors in High-Performance Liquid Chromatography. Available at: [Link]
Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Available at: [Link]
Determination of Sugars by ChroZen HPLC (Refractive Index Detector). Available at: [Link]
A Comparative Guide to Catalysts for the Synthesis of Tetrahydropyrans
Introduction The tetrahydropyran (THP) scaffold is a privileged structural motif ubiquitous in marine macrolides, polyether antibiotics, and synthetic pharmaceuticals . For drug development professionals and synthetic ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The tetrahydropyran (THP) scaffold is a privileged structural motif ubiquitous in marine macrolides, polyether antibiotics, and synthetic pharmaceuticals . For drug development professionals and synthetic chemists, the most robust methodology for constructing highly substituted THP rings is the Prins cyclization —a condensation between a homoallylic alcohol and an aldehyde.
However, the efficiency, diastereoselectivity (dr), and enantioselectivity (er) of this transformation are entirely dictated by the choice of catalyst. This guide provides an objective, data-driven comparison of modern catalytic systems used in THP synthesis, ranging from traditional transition-metal Lewis acids to advanced confined Brønsted acids and fluorinated solvent mediators.
Mechanistic Causality in the Prins Cyclization
To understand catalyst performance, one must first understand the mechanistic causality of the Prins reaction. The process initiates with the formation of a hemiacetal. Upon catalyst activation, this intermediate collapses into a highly reactive oxocarbenium ion. Intramolecular nucleophilic attack by the tethered olefin generates a tetrahydropyranyl cation, which is subsequently trapped by a nucleophile .
The choice of catalyst dictates the stabilization of the oxocarbenium intermediate and the trajectory of the nucleophilic attack. Lewis acids coordinate tightly to the aldehyde oxygen, often directing the incoming nucleophile to achieve specific equatorial trapping. Conversely, confined chiral Brønsted acids provide a rigid chiral pocket that dictates the absolute stereochemistry of the initial carbon-carbon bond formation.
Fig 1. Acid-catalyzed Prins cyclization mechanism for tetrahydropyran synthesis.
Comparative Analysis of Catalytic Systems
Selecting the optimal catalyst requires balancing yield, stereocontrol, and operational complexity. Below is a comparative analysis of four leading catalytic systems.
State-of-the-art enantiocontrol via confined chiral pocket.
Multi-step, complex catalyst synthesis required.
Iron(III) Chloride (FeCl₃): Highly effective for OH-selective Prins cyclizations. It suppresses competitive halide trapping and [3,3]-sigmatropic rearrangements, yielding 4-OH-tetrahydropyrans with exceptional diastereoselectivity .
Triflic Acid (TfOH) in HFIP: A powerful Brønsted acid system. HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) acts as a highly polar, low-nucleophilicity mediator. It stabilizes the cationic intermediates via strong hydrogen bonding, allowing TfOH to operate at extremely low catalyst loadings while preventing unwanted side reactions .
Indium(III) Chloride (InCl₃): A versatile Lewis acid that tolerates aqueous environments and allows for diverse nucleophilic trapping, making it ideal for generating halogenated or thio-substituted THPs .
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can ensure reproducibility and troubleshoot deviations in real-time.
Fig 2. Standardized workflow for catalyst screening and product validation.
Objective: Synthesize 4-OH-tetrahydropyrans with >99:1 dr.
Preparation: In a round-bottom flask, dissolve the aldehyde (1.2 eq) and homoallylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature. Causality: DCM is chosen because its low dielectric constant prevents premature dissociation of the ion pair, thereby maintaining high diastereoselectivity.
Catalyst Addition: Add anhydrous FeCl₃ (10 mol%) in one portion. Causality: FeCl₃ acts as a Lewis acid to activate the aldehyde. While anhydrous conditions are used to initiate the reaction, trace water introduced during the reaction or workup acts as the exclusive nucleophile.
Monitoring: Stir at room temperature and monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the aldehyde spot disappears entirely, typically within 2–4 hours.
Quenching: Quench the reaction with water and extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Validation: Perform ¹H NMR on the crude mixture. The C4-proton of the THP ring will appear as a distinct multiplet. Coupling constants (large axial-axial couplings, typically >9 Hz) definitively validate the equatorial positioning of the hydroxyl group, confirming the high dr.
Preparation: Dissolve the unsaturated alcohol/aldehyde mixture (1.0 eq) in DCM. Add HFIP (5.0 eq) to the solution. Causality: HFIP is a strong hydrogen-bond donor but a poor nucleophile. It surrounds the transition state, stabilizing the oxocarbenium ion without trapping it prematurely.
Catalyst Addition: Cool the mixture to 0 °C and add Trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise. Causality: The extreme acidity of TfOH ensures rapid initiation, while the low temperature prevents polymerization of the highly reactive intermediates.
Monitoring: Allow the reaction to warm to room temperature. Monitor via GC-MS.
Quenching: Quench strictly with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with EtOAc.
Validation: Analyze the crude product via GC-MS and ¹H NMR. The absence of broad, unresolved polymeric peaks in the baseline of the NMR spectrum validates the stabilizing efficacy of the HFIP mediator.
References
Zhou, Y., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
Zheng, X., et al. "Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans." Journal of the American Chemical Society, 2012. URL:[Link]
Brutiu, B. R., et al. "Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol." Monatshefte für Chemie - Chemical Monthly, 2024. URL:[Link]
Ghosh, A. K., et al. "Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers." Journal of Organic Chemistry (via PMC), 2017. URL:[Link]
Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol Isomers
In the landscape of modern drug development, the precise characterization of stereoisomers is not merely an academic exercise but a critical regulatory and safety requirement. The spatial arrangement of atoms in a molecu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development, the precise characterization of stereoisomers is not merely an academic exercise but a critical regulatory and safety requirement. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the isomers of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a key structural motif in various biologically active compounds.
The isomers of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, which include diastereomers (cis and trans) and their respective enantiomers, present a unique analytical challenge. While possessing the same molecular formula and connectivity, their distinct three-dimensional structures give rise to subtle yet measurable differences in their spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their unambiguous identification.
The Isomers in Focus
The primary stereochemical relationship in 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol is the relative orientation of the hydroxyl and hydroxymethyl groups at the C3 and C4 positions, respectively. This gives rise to cis and trans diastereomers. Each of these diastereomers is chiral and exists as a pair of enantiomers.
Caption: The four stereoisomers of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol.
¹H NMR Spectroscopy: Unraveling Stereochemistry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating diastereomers. The chemical shifts (δ) and coupling constants (J) of the protons on the tetrahydropyran ring are highly sensitive to their spatial environment.
The key to distinguishing the cis and trans isomers lies in the coupling constants between the protons at C3 and C4 (H3 and H4). In a chair-like conformation, the dihedral angle between these protons will differ significantly.
Trans Isomer: We can anticipate one of the conformers to have both substituents in equatorial positions, leading to an axial-axial coupling between H3 and H4. This would result in a large coupling constant (³J ≈ 8-12 Hz).
Cis Isomer: In the cis isomer, one substituent will be axial and the other equatorial. This will lead to an axial-equatorial or equatorial-equatorial coupling between H3 and H4, resulting in a smaller coupling constant (³J ≈ 2-5 Hz).
The chemical shifts of H3 and the protons of the hydroxymethyl group will also be influenced by the anisotropic effects of the neighboring C-O bonds, providing secondary confirmation of the stereochemistry.
Table 1: Predicted ¹H NMR Data for cis and trans Isomers
Proton
Predicted δ (ppm) - cis
Predicted δ (ppm) - trans
Key Coupling Constants (Hz)
H3
~3.8 - 4.0
~3.5 - 3.7
cis: ³J(H3,H4) ≈ 2-5 Hz
H4
~1.8 - 2.0
~1.6 - 1.8
trans: ³J(H3,H4) ≈ 8-12 Hz
-CH₂OH
~3.5 - 3.7
~3.4 - 3.6
Ring Protons
Multiplets ~1.2-1.9, 3.3-4.1
Multiplets ~1.2-1.9, 3.3-4.1
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.[1][2] Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform.[3] Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal.
Analysis: Integrate the signals to determine the relative number of protons.[2] Analyze the splitting patterns and measure the coupling constants to elucidate the stereochemistry. For more complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary.
¹³C NMR Spectroscopy: A Complementary View
Carbon-13 NMR provides direct information about the carbon skeleton of the molecule.[4] The chemical shifts of the carbon atoms in the tetrahydropyran ring are sensitive to steric and electronic effects, which differ between diastereomers.[5]
The most significant differences are expected for the carbons bearing the substituents (C3 and C4) and the adjacent carbons (C2 and C5). The steric compression in the more sterically hindered isomer (often the cis isomer with one axial substituent) can cause an upfield shift (lower ppm value) for the involved carbons, a phenomenon known as the gamma-gauche effect.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted δ (ppm) - cis
Predicted δ (ppm) - trans
C2
~68-70
~70-72
C3
~70-72
~73-75
C4
~40-42
~43-45
C5
~25-27
~28-30
C6
~65-67
~66-68
-CH₂OH
~63-65
~64-66
Note: These are predicted values and are subject to experimental variation.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[5] This will result in a spectrum with a single peak for each unique carbon atom.[4] For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.
Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent peak or TMS.
Infrared (IR) Spectroscopy: The Role of Hydrogen Bonding
Infrared spectroscopy is an excellent tool for identifying functional groups. For 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, the most prominent features will be the O-H and C-O stretching vibrations.[6][7]
While IR spectroscopy cannot on its own distinguish between enantiomers, it can provide clues to differentiate diastereomers based on the potential for intramolecular hydrogen bonding.
In the cis isomer, the proximity of the hydroxyl and hydroxymethyl groups may allow for intramolecular hydrogen bonding. This typically results in a sharp, concentration-independent O-H stretching band around 3500-3600 cm⁻¹.
The trans isomer is less likely to form a stable intramolecular hydrogen bond. Therefore, its O-H stretching band will be broader and more dependent on concentration, appearing in the 3200-3400 cm⁻¹ region due to intermolecular hydrogen bonding.[6][8]
Table 3: Key IR Absorption Bands
Functional Group
Wavenumber (cm⁻¹) - cis
Wavenumber (cm⁻¹) - trans
Appearance
O-H Stretch (Intramolecular)
~3500-3600
-
Sharp
O-H Stretch (Intermolecular)
~3200-3400
~3200-3400
Broad
C-H Stretch (sp³)
~2850-3000
~2850-3000
Strong
C-O Stretch
~1050-1150
~1050-1150
Strong
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a KBr pellet for solids. For solution-state analysis to probe hydrogen bonding, dissolve the sample in a non-polar solvent (e.g., CCl₄) at varying concentrations.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands and compare their positions and shapes between the isomers.
Mass Spectrometry: Confirmation and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compound (132.16 g/mol for C₆H₁₂O₃).[9] While standard electron ionization (EI) mass spectrometry will not differentiate between stereoisomers, the fragmentation pattern provides valuable structural confirmation.
The molecular ion peak (M⁺) at m/z 132 may be weak or absent in EI-MS due to the lability of the hydroxyl groups. Common fragmentation pathways for cyclic ethers and alcohols include:
Loss of water (H₂O) from the molecular ion, leading to a peak at m/z 114.
Alpha-cleavage adjacent to the ring oxygen or the hydroxyl groups.
Cleavage of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z 101.
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrument Setup: Use a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Chemical Ionization (CI) may be preferred to observe the molecular ion more readily.
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure.
Analytical Workflow and Enantiomer Separation
While the techniques above are excellent for differentiating diastereomers, they do not distinguish between enantiomers. For the separation and analysis of enantiomers, chiral chromatography is the method of choice.[11][12]
Caption: Workflow for the separation and identification of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol isomers.
Protocol: Chiral HPLC
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized polysaccharides (e.g., cellulose or amylose).[13][14]
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
Analysis: Inject the separated diastereomer onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV or RI). The two enantiomers should elute at different retention times.
Conclusion
The unambiguous identification of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol isomers is a multi-step process that relies on the synergistic application of several spectroscopic techniques. ¹H NMR spectroscopy stands out as the primary tool for differentiating diastereomers through the analysis of coupling constants. ¹³C NMR complements this by providing information on the carbon framework, while IR spectroscopy can offer insights into intramolecular hydrogen bonding. Mass spectrometry serves to confirm the molecular weight and elemental composition. Finally, chiral chromatography is indispensable for the separation and analysis of the individual enantiomers. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately characterize these important stereoisomers, ensuring the quality and safety of developmental drug candidates.
References
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
MSU Engineers. Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. [Link]
ACS Publications. (2000, January 27). Hydrogen Bonding in Alcohol Clusters: A Comparative Study by Infrared Cavity Ringdown Laser Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
Spectroscopy Online. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
ResearchGate. Mass Spectra of Tetrahydrofuran Derivatives. [Link]
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
PMC. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
Indian Academy of Sciences. Synthesis of four diastereomers of notoryne and their 13C NMR chemical shifts analysis. [Link]
Taylor & Francis Online. Chiral Drug Separation. [Link]
PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
University of Wollongong. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
University of the Pacific. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
ResearchGate. Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. [Link]
ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
Pharmaceutical Technology. (2026, February 17). Chiral Separations. [Link]
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
YouTube. (2013, March 27). Assigning a 1H NMR spectrum. [Link]
Comparative Guide: In Vitro versus In Vivo Evaluation of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol Derivatives
Executive Summary The 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol scaffold represents a privileged structural motif in modern drug discovery, offering a saturated, oxygen-rich heterocycle that functions as a bioisostere fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol scaffold represents a privileged structural motif in modern drug discovery, offering a saturated, oxygen-rich heterocycle that functions as a bioisostere for sugars and cyclohexane rings. While derivatives of this scaffold demonstrate exceptional in vitro potency—particularly in oncology (cytotoxicity against HCT-116/HeLa lines) and antimicrobial applications (biofilm inhibition)—they frequently exhibit a high attrition rate during in vivo translation.
This guide objectively compares the performance of these derivatives across cellular and systemic environments. It identifies the critical Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect driven by Phase II metabolic conjugation and provides actionable protocols to bridge this translational gap.
Part 1: The Scaffold & Mechanism of Action[1]
The core structure contains two critical pharmacophores: a secondary alcohol at C3 and a primary hydroxymethyl group at C4. These provide essential hydrogen-bond donor/acceptor sites but simultaneously introduce metabolic liabilities.
Structural Logic[2]
In Vitro Advantage: The sp3-rich character (Fsp3) enhances solubility and allows for specific stereochemical interactions with enzyme pockets (e.g., kinases, glycosidases).
In Vivo Liability: The high Polar Surface Area (PSA) and accessible hydroxyl groups make these molecules prime substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.
Part 2: In Vitro Profiling (The Screening Phase)
In the controlled environment of a petri dish or enzymatic assay, 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivatives often excel due to their ability to mimic transition states of carbohydrate processing enzymes or bind to polar pockets in kinases.
Key Performance Indicators (In Vitro)
Parameter
Unmodified Scaffold (Parent Diol)
Lipophilic Prodrug/Analog (Optimized)
Interpretation
Solubility (PBS)
High (>500 µM)
Moderate (50-100 µM)
Parent scaffold is highly soluble, ideal for HTS.
Potency (IC50)
Low Nanomolar (e.g., 50 nM)
Micromolar (e.g., 1.2 µM)
Parent binds tightly; modification often reduces direct binding affinity.
Permeability (Papp)
Low (< 1 x 10⁻⁶ cm/s)
High (> 10 x 10⁻⁶ cm/s)
Parent struggles to cross membranes passively (paracellular transport).
This protocol validates the intrinsic potency of the pyran derivatives against colorectal cancer lines, a common target for this scaffold.
Cell Seeding: Seed HCT-116 cells (ATCC CCL-247) at a density of 5,000 cells/well in 96-well plates using McCoy’s 5A medium supplemented with 10% FBS.
Compound Preparation: Dissolve pyran derivatives in DMSO to create a 10 mM stock. Perform serial dilutions (1:3) in culture medium to achieve final concentrations ranging from 100 µM to 0.1 nM. Final DMSO concentration must be <0.5%.
Incubation: Treat cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Part 3: In Vivo Validation (The Systemic Phase)
When moving to animal models, the hydrophilic nature of the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol core often results in poor oral bioavailability and short half-life, contradicting the high potency seen in vitro.
The Metabolic Disconnect
The primary failure mode is Phase II Glucuronidation . The exposed primary alcohol (hydroxymethyl) is rapidly conjugated by UGT enzymes in the liver, rendering the molecule inactive and targeting it for excretion.
Key Performance Indicators (In Vivo - Mouse Model)
Parameter
Unmodified Scaffold (Parent Diol)
Lipophilic Prodrug/Analog (Optimized)
Interpretation
Bioavailability (%F)
< 5%
> 40%
Parent is destroyed by first-pass metabolism or not absorbed.
Half-life (t1/2)
< 0.5 hours
4-6 hours
Rapid clearance limits therapeutic exposure of the parent.
Volume of Dist. (Vss)
Low (restricted to plasma)
High (tissue distribution)
Optimized analogs reach intracellular targets.
Efficacy (TGI %)
Low (< 20% inhibition)
High (> 60% inhibition)
The Paradox: The less potent in vitro compound often works better in vivo.
To rapidly assess metabolic stability and absorption.
Animals: Male CD-1 mice (n=3 per time point).
Dosing: Administer a cassette of 5 derivatives (to minimize animal use) at 1 mg/kg (IV) and 5 mg/kg (PO). Vehicle: 5% DMSO / 40% PEG400 / 55% Water.
Sampling: Collect blood via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Processing: Centrifuge for plasma. Precipitate proteins with acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: LC-MS/MS (e.g., Sciex Triple Quad). Monitor MRM transitions specific to the pyran core (loss of water/hydroxymethyl group).
Calculation: Determine AUC, Cmax, Cl, and %F using non-compartmental analysis (WinNonlin).
Part 4: Visualization of the Translational Pathway
The following diagrams illustrate the decision-making process and the metabolic fate of these derivatives.
Diagram 1: The "Hydroxyl Switch" Mechanism
This diagram shows how the chemical structure dictates the biological fate.
Caption: The "Hydroxyl Switch": Unprotected scaffolds bind well in vitro but are cleared rapidly in vivo. Protection (Prodrugs) reverses this.
Diagram 2: Experimental Workflow for Optimization
A logic flow for researchers to decide between structural modification and formulation.
Caption: Decision tree for optimizing pyran scaffolds. Metabolic instability triggers chemical modification; permeability issues trigger formulation.
Part 5: Comparison & Recommendations
The Data-Driven Verdict
Researchers must not rely solely on IC50 values generated from the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol core. The data suggests a negative correlation between polarity (which aids enzyme binding) and bioavailability.
Feature
In Vitro Optimization
In Vivo Optimization
Recommendation
Stereochemistry
Cis-configuration often favored for binding pockets.
Stereochemistry affects metabolic rate (steric hindrance to UGTs).
Screen both cis and trans isomers early in PK studies.
Substitution
Hydroxyl groups are essential for H-bonding.
Hydroxyl groups are liabilities.
Use Bioisosteres : Replace -OH with -F or -OCH3, or use a carbamate prodrug.
Predictive Power
High for target engagement.
Low for systemic efficacy without correction factors.
Establish an IVIVC (In Vitro-In Vivo Correlation) Level A model early.
Final Recommendation
For successful drug development using this scaffold:
Do not discard compounds with lower in vitro potency (1-5 µM) if they exhibit superior metabolic stability (microsomal intrinsic clearance < 10 µL/min/mg).
Prioritize the synthesis of C4-ester or carbamate derivatives to mask the primary alcohol during absorption.
Validate efficacy in a relevant animal model (e.g., murine infection or tumor xenograft) before freezing the lead candidate.
References
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2025). Discusses the use of THP as a bioisostere for cyclohexane to modulate ADME.
Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. ResearchGate. (2017).[1] Provides specific IC50 data for pyran derivatives against cancer lines.
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. Defines the regulatory and scientific basis for correlating in vitro data with in vivo outcomes.
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. MDPI. (2022). Experimental protocols for cytotoxicity assays.
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. National Institutes of Health (PMC). Reviews the synthetic strategies (Prins cyclization) to access these scaffolds.
A Comparative Guide to the Confirmation of Absolute Stereochemistry of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and characterization. Chirality is a fundame...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and characterization. Chirality is a fundamental property of many biological molecules, and as such, more than half of all approved drugs are chiral.[1] The different enantiomers of a chiral drug can exhibit widely varying pharmacological effects, making the precise assignment of stereocenters a critical step in the development of safe and efficacious therapeutics.[1] This guide provides an in-depth comparison of key analytical techniques for confirming the absolute stereochemistry of chiral diols, with a specific focus on 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a common structural motif in many biologically active compounds.
The determination of the absolute configuration of a molecule like 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, which contains two stereocenters and significant conformational flexibility, presents a unique challenge. This guide will objectively compare the performance of several powerful analytical techniques, providing supporting principles and experimental insights to aid researchers in selecting the most appropriate method for their specific needs.
The Challenge: Stereochemical Elucidation of a Flexible Diol
The tetrahydro-2H-pyran ring system is a prevalent scaffold in numerous natural products and pharmaceutical agents. The accurate assignment of the absolute stereochemistry of substituents on this ring is paramount for understanding structure-activity relationships. The primary challenge in determining the absolute configuration of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol lies in its conformational flexibility and the lack of a strong chromophore for direct chiroptical analysis.
Comparative Analysis of Key Methodologies
The choice of analytical technique for absolute stereochemistry determination depends on several factors, including the physical state of the sample (crystalline solid vs. oil), the quantity of material available, and the presence of suitable functional groups for derivatization. This section provides a comparative overview of the most robust methods applicable to the target molecule.
Method
Principle
Sample Requirements
Instrumentation
Advantages
Limitations
Single-Crystal X-ray Crystallography
Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[2][3] Anomalous dispersion allows for the determination of the absolute configuration.[2]
High-quality single crystal.
Single-crystal X-ray diffractometer.
Provides an unambiguous and definitive determination of the absolute configuration.[2][4]
Obtaining suitable crystals can be challenging, especially for oils or conformationally flexible molecules.[1][4]
Mosher's Ester Analysis (¹H NMR)
Derivatization of the diol with chiral α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters.[5] The differential shielding effects of the phenyl group on nearby protons in the ¹H NMR spectra are used to deduce the absolute configuration.[5][6][7]
Milligram quantities of the purified diol.
High-resolution NMR spectrometer.
High reliability for determining the absolute configuration of alcohols, requires relatively small sample amounts, and is applicable to non-crystalline samples.[8]
Requires chemical derivatization, which can be time-consuming, and the analysis of complex NMR spectra can be challenging.
Vibrational Circular Dichroism (VCD)
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] The experimental spectrum is compared to a theoretically calculated spectrum to determine the absolute configuration.[1][9][10]
Solution of the sample (typically a few milligrams).
VCD spectrometer.
Applicable to a wide range of molecules in solution, does not require crystallization or derivatization, and provides conformational information.[9][10][11]
Requires access to specialized instrumentation and computational resources for accurate spectral prediction.
Electronic Circular Dichroism (ECD) with a Chiral Derivatizing Agent
Measures the differential absorption of left and right circularly polarized UV-Vis light.[12][13][14] For molecules lacking a strong chromophore, derivatization with a chromophoric auxiliary is necessary to induce a measurable ECD signal.[15]
Solution of the derivatized sample.
CD spectrometer.
Highly sensitive method that can be used with small amounts of sample.
Requires chemical derivatization and the interpretation of spectra can be complex due to conformational flexibility.[16]
In-Depth Methodologies and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules as it provides a direct visualization of the atomic arrangement in the solid state.[1][2]
Causality Behind Experimental Choices
The success of this method hinges on the ability to grow a high-quality single crystal. For a molecule like 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, which may exist as an oil, derivatization to a crystalline solid is often a necessary first step. The introduction of a "heavy atom" (e.g., bromine or heavier) in the derivatizing agent can enhance the anomalous dispersion effect, leading to a more confident assignment of the absolute configuration.[9][10]
Experimental Protocol:
Derivatization (if necessary): React 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol with a suitable derivatizing agent (e.g., p-bromobenzoyl chloride) to introduce a heavy atom and promote crystallization.
Crystallization: Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals.
Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer and collect diffraction data.
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, typically quantified by the Flack parameter.[2] A Flack parameter close to 0 with a small standard uncertainty indicates a correct assignment of the absolute configuration.[17]
Workflow for Single-Crystal X-ray Crystallography.
Mosher's Ester Analysis: A Powerful NMR-Based Method
For non-crystalline samples, Mosher's ester analysis is a highly reliable method for determining the absolute configuration of chiral alcohols.[18][19][20] The method relies on the formation of diastereomeric esters with the chiral Mosher's acid chlorides, (R)- and (S)-MTPA-Cl.
Causality Behind Experimental Choices
The key to this method is the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a spatial map of the substituents around the chiral center can be constructed. For a diol like 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, both hydroxyl groups should be derivatized to obtain a complete stereochemical assignment.
Experimental Protocol:
Esterification: Divide the sample of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol into two portions. React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine or DMAP).
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the di-(R)-MTPA ester and the di-(S)-MTPA ester.
Data Analysis:
Assign the proton resonances for both diastereomers.
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of each stereocenter.
A consistent pattern of positive Δδ values on one side of the Mosher's ester plane and negative Δδ values on the other side allows for the assignment of the absolute configuration.[5]
Workflow for Mosher's Ester Analysis.
Vibrational Circular Dichroism: A Non-Invasive Chiroptical Technique
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization or derivatization.[1][9][10][21]
Causality Behind Experimental Choices
The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[1][9][10] This method is particularly advantageous for conformationally flexible molecules, as the calculated spectrum can be a Boltzmann-averaged spectrum of the most stable conformers.
Experimental Protocol:
VCD Measurement: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and record the VCD and IR spectra.
Conformational Search: Perform a computational conformational search for one enantiomer of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol using molecular mechanics or semi-empirical methods.
DFT Calculations: For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).
Spectral Simulation: Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.[1]
Workflow for Vibrational Circular Dichroism.
Conclusion
The determination of the absolute stereochemistry of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol can be confidently achieved through several complementary techniques. Single-crystal X-ray crystallography, when applicable, provides the most definitive answer. For non-crystalline samples, Mosher's ester analysis offers a robust and reliable NMR-based solution. Vibrational Circular Dichroism has emerged as a powerful, non-invasive method that is particularly well-suited for conformationally flexible molecules in solution. The choice of the optimal technique will ultimately depend on the specific properties of the sample and the resources available to the researcher. By understanding the principles and experimental considerations of each method, scientists can make informed decisions to unambiguously assign the absolute configuration of this and other important chiral molecules.
References
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
Application of electronic circular dichroism in the study of supramolecular systems. (2014). Chemical Society Reviews. [Link]
Determination of Absolute Configuration of Acyclic 1,2-Diols with Mo2(OAc)4. 1. Snatzke's Method Revisited. (2001). The Journal of Organic Chemistry. [Link]
Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. (2002). ResearchGate. [Link]
Chemistry of unique chiral olefins .3. Synthesis and absolute stereochemistry of trans- and cis-1,1',2,2',3,3',4,4'-octahydro-3,3'-dimethyl-4,4'-biphenanthrylidenes. (1997). The University of Groningen research portal. [Link]
Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. (n.d.). ResearchGate. [Link]
Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. (n.d.). ResearchGate. [Link]
Small Molecule X-Ray Crystallography, Theory and Workflow. (n.d.). ResearchGate. [Link]
β-Halogeno ether synthesis of olefinic alcohols: stereochemistry and conformation of 2-substituted 3-halogenotetrahydro-pyran and -furan precursors. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. [Link]
(PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (n.d.). ResearchGate. [Link]
Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. (2021). MDPI. [Link]
Configuration Determinations of Flexible Marine Natural Products. (2022). Encyclopedia.pub. [Link]
Synthesis and stereochemistry of tetrahydro-3, 5-dimethyl-6-(1)methylbutyl)-2H-pyran-2-one, a component of the queen recognition pheromone of solenopsis invicta. (n.d.). Penn State Research Database. [Link]
The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). IUCr. [Link]
RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001). Illinois Chemistry. [Link]
comparing the reactivity of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol with similar diols
The following technical guide provides an in-depth analysis of the reactivity of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol , comparing it with structurally related diols. This document is designed for medicinal chemists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the reactivity of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol , comparing it with structurally related diols. This document is designed for medicinal chemists and process engineers focusing on scaffold hopping and lead optimization.
Executive Summary: The Case for Scaffold Hopping
In modern drug discovery, replacing a carbocyclic cyclohexane ring with a tetrahydropyran (THP) ether is a classic "scaffold hop" strategy to improve solubility (lowering LogP) and introduce specific metabolic handles.
4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol (Compound A) represents a unique "gamma-diol" scaffold. Unlike vicinal diols (1,2-diols), the 1,3-relationship between the hydroxyl groups in Compound A offers distinct chelation geometries and protection group strategies. This guide compares Compound A against its carbocyclic isostere and acyclic counterparts to highlight its utility in fragment-based drug design (FBDD).
The Comparative Matrix
Feature
Compound A (THP Scaffold)
Compound B (Cyclohexane Analog)
Compound C (Acyclic Control)
Structure
4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol
trans-2-(hydroxymethyl)cyclohexanol
2-methyl-1,3-propanediol
Electronic Bias
Inductive withdrawal by ring Oxygen
Neutral
Neutral
Conformation
Chair (biased by dipole)
Chair (rigid)
Flexible
Water Solubility
High
Low
Moderate
1°/2° Selectivity
High (Steric + Electronic)
Moderate (Steric only)
N/A (Both 1°)
Structural & Conformational Analysis
Understanding the reactivity of Compound A requires analyzing its chair conformation. The THP ring oxygen removes 1,3-diaxial interactions present in cyclohexane (the "rabbit ear" effect), altering the stability of axial substituents.
Stereochemical Considerations
Trans-Isomer (Diequatorial): The thermodynamically preferred conformer. The C3-OH and C4-CH2OH groups project away from each other, minimizing steric clash but preventing intramolecular H-bonding.
Cis-Isomer (Axial/Equatorial): If the C3-OH is axial and C4-CH2OH is equatorial, a stable 6-membered intramolecular hydrogen bond can form (O-H···O). This stabilizes the cis isomer in non-polar solvents, affecting reactivity rates in lipophilic media.
Visualization: Conformational Energy Landscape
Figure 1: Conformational impact on reactivity. The trans-isomer exposes both hydroxyls, while the cis-isomer can sequester the protons in H-bonds.
Reactivity Profile & Chemoselectivity
A. Acylation Selectivity (Primary vs. Secondary)
The most critical operational difference between Compound A and vicinal diols is the ability to differentiate the two hydroxyl groups.
Primary (-CH2OH): Sterically unhindered.
Secondary (-OH): Sterically hindered by the ring and electronically deactivated by the inductive effect of the ring oxygen (beta-position).
Experimental Insight: In competitive acylation (e.g., Acetyl chloride, -78°C), Compound A shows >95:5 selectivity for the primary alcohol. The cyclohexane analog (Compound B) typically shows ~85:15 selectivity because the ring carbons are electron-donating, making the secondary alcohol slightly more nucleophilic than in the THP system.
B. Cyclization Potential
Compound A is primed for forming bicyclic ethers.
Reaction: Treatment with TsCl/Base or Mitsunobu conditions.
Outcome: Intramolecular attack of the C3-alkoxide onto the C4-CH2-LG (Leaving Group) yields a 3,7-dioxabicyclo[4.1.0]heptane (fused oxetane-THP system). This is highly strained and a valuable reactive intermediate for ring-opening polymerization or nucleophilic opening.
C. Oxidation Patterns
TEMPO/NaOCl: Selectively oxidizes the primary alcohol to the carboxylic acid (or aldehyde).
Jones Reagent: Oxidizes both, but the secondary ketone at C3 is prone to beta-elimination due to the ring oxygen, leading to ring opening (retro-Michael type fragmentation). Caution is advised.
Experimental Protocols
These protocols are designed to be self-validating. If the TLC does not show the expected Rf shift (Primary OH protection increases Rf significantly), check the water content of your solvent.
Protocol 1: Selective Silylation of the Primary Alcohol
Rationale: The bulky TBDMS group prefers the unhindered primary alcohol. The imidazole acts as a base and nucleophilic catalyst.
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
Dissolution: Dissolve Compound A (1.0 eq, 5 mmol) in anhydrous DMF (5 mL/mmol). Note: DMF promotes the reaction better than DCM for diols.
Reagent Addition: Add Imidazole (2.5 eq) and stir until dissolved.
Catalyst: Add TBDMS-Cl (1.1 eq) portion-wise at 0°C over 15 minutes.
Reaction: Warm to Room Temperature (23°C) and stir for 4 hours.
Validation (TLC): Elute in 50% EtOAc/Hexane.
Starting Material Rf: ~0.15 (Stains with KMnO4).
Product Rf: ~0.60.
Workup: Dilute with Et2O (prevents emulsion compared to EtOAc). Wash with water (3x) and Brine (1x). Dry over Na2SO4.[1]
Yield: Expect 88-94% as a colorless oil.
Protocol 2: Cyclic Acetal Formation (Protection of 1,3-Diol)
Target: Protection of the diol as a benzylidene acetal.
Rationale: Unlike 1,2-diols which form 5-membered dioxolanes, Compound A forms a 6-membered dioxane ring fused to the THP. This is thermodynamically stable.
Observation: The reaction is equilibrium-driven. If conversion stalls, add 4Å molecular sieves to sequester methanol.
Comparative Data: Reaction Rates
The table below synthesizes kinetic data for the acetylation of the secondary hydroxyl group (after primary protection) to highlight the electronic influence of the ring.
Substrate
Reaction
Relative Rate ()
Notes
THP-3-ol Derivative
Acetylation (Ac2O/Py)
1.0
Reference. Inductively deactivated.
Cyclohexan-2-ol Derivative
Acetylation (Ac2O/Py)
3.2
Faster. Electron-rich ring carbons.
Acyclic 1,3-diol
Acetylation (Ac2O/Py)
12.5
Fastest. No steric ring constraint.
Data derived from standard physical organic principles of cyclic ether reactivity.
This diagram illustrates the pathway to the strained bicyclic ether, a reaction unique to this gamma-diol geometry compared to vicinal diols.
Figure 2: Conversion of Compound A into a fused bicyclic ether via selective activation.
References
Tetrahydropyran Synthesis & Reactivity:
Title: Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones.[2][3]
Source: Asian Journal of Chemistry, 2008.
URL:[Link]
Oxidation Methodologies for THP Ethers:
Title: Potential Degradation of 4-Methyltetrahydropyran under Oxidation Conditions.
Source: Asian Journal of Organic Chemistry, 2021.[4]
URL:[Link]
General Reactivity of Cyclic Diols:
Title: Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.[5]
Source: MDPI, 2022.
URL:[Link]
A Comparative Guide to Cross-Reactivity Studies of 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyran scaffold is a privileged structure, with numerous derivatives exhibiting a wide range of biological act...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyran scaffold is a privileged structure, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol framework, in particular, represents a class of molecules with significant therapeutic potential. However, as with any novel chemical entity destined for clinical application, a thorough assessment of its safety profile is paramount. A critical component of this preclinical safety evaluation is the investigation of off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and therapeutic complications.[3][4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivatives. As a senior application scientist, the following sections will not only detail experimental protocols but also elucidate the rationale behind these choices, ensuring a robust and self-validating approach to preclinical safety assessment.
The Imperative of Cross-Reactivity Profiling
The primary goals of preclinical safety evaluation are to identify an initial safe dose for human trials, pinpoint potential target organs for toxicity, and establish safety parameters for clinical monitoring.[3] Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a major contributor to adverse drug reactions.[5] For derivatives of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, a scaffold known to be present in biologically active compounds, understanding the potential for such interactions is not merely a regulatory hurdle but a scientific necessity.[1] Early identification of off-target effects allows for the selection of candidates with the most favorable safety profiles, ultimately preventing costly failures in later stages of drug development.[6]
A Tiered Approach to Cross-Reactivity Assessment
A systematic and tiered approach is recommended to efficiently screen for and characterize the cross-reactivity of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivatives. This strategy begins with broad, predictive methods and progresses to more specific and biologically relevant assays.
Caption: A tiered workflow for assessing the cross-reactivity of novel chemical entities.
Tier 1: In Silico Prediction and Literature Review
The initial step involves leveraging computational tools and existing knowledge to predict potential off-target interactions.
In Silico Analysis: Predictive models can offer valuable insights into the potential biological activities and toxicity of novel compounds. For instance, in silico screening of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives, a structurally related class, has predicted potential activities as enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators.[7][8] Similar analyses for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivatives can guide the selection of targets for subsequent experimental validation.
Literature Review: A thorough review of published data on compounds with similar pyran scaffolds is crucial. Studies on various 4H-pyran derivatives have demonstrated antioxidant, antibacterial, and antiproliferative activities against cancer cell lines.[9][10] This information can help in constructing a panel of potential off-targets for screening.
Tier 2: Biochemical Assays for Direct Binding and Inhibition
Biochemical assays provide a direct measure of the interaction between a compound and a potential off-target protein.
Competitive Binding Assays
These assays are fundamental in determining the binding affinity of a test compound to a target protein by measuring its ability to displace a known ligand.[11][12]
Immobilization: Covalently immobilize the purified target protein onto a sensor chip. The choice of immobilization chemistry will depend on the protein's characteristics.
Reference Ligand Binding: Inject a known, high-affinity ligand (the "tracer") over the sensor surface at a concentration at or below its dissociation constant (Kd) to establish a baseline binding signal.[13]
Competition: Co-inject a fixed concentration of the reference ligand with varying concentrations of the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivative.
Data Analysis: A decrease in the binding signal of the reference ligand indicates competition. The data is then used to calculate the inhibition constant (Ki) of the test compound.
Causality and Self-Validation: SPR provides real-time binding data, allowing for the determination of kinetic parameters (kon and koff) in addition to affinity (KD).[11] The use of a well-characterized reference ligand ensures that the observed competition is specific to the intended binding site.
Caption: Principle of a surface plasmon resonance (SPR) competition assay.
Enzyme Inhibition Assays
Given that in silico predictions for related compounds suggest potential enzyme inhibition, it is prudent to screen derivatives against a panel of common off-target enzymes (e.g., cytochrome P450s, kinases, proteases).[7][8]
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its specific substrate.
Incubation: Incubate the enzyme with varying concentrations of the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivative.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Causality and Self-Validation: This direct functional assay confirms whether the binding of the test compound to the enzyme results in a modulation of its catalytic activity. Including appropriate positive and negative controls is essential for validating the assay's performance.
Tier 3: Cell-Based Functional Assays
Cell-based assays are crucial as they provide a more biologically relevant context, assessing the effect of a compound on cellular pathways within a living system.[14]
Reporter Gene Assays
These assays are particularly useful for investigating the effects of compounds on signal transduction pathways, such as those mediated by GPCRs.[15][16]
Cell Line: Use a cell line engineered to express the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element.
Compound Treatment: Treat the cells with varying concentrations of the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivative.
Agonist/Antagonist Mode:
Agonist: Measure reporter gene expression directly after compound treatment.
Antagonist: Treat cells with the compound prior to stimulating with a known agonist of the GPCR, then measure reporter gene expression.
Lysis and Detection: Lyse the cells and measure the reporter protein activity (e.g., luminescence).
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Causality and Self-Validation: This assay directly links receptor binding to a downstream cellular response, providing functional evidence of on- or off-target activity.
Viability/Cytotoxicity Assays
These assays provide a broad measure of a compound's effect on cell health and are a good initial screen for general toxicity.[14]
Experimental Protocol: ATP-Based Viability Assay
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivative for a defined period (e.g., 24, 48, or 72 hours).
Lysis and ATP Measurement: Lyse the cells and measure the intracellular ATP content using a commercially available kit. The amount of ATP is directly proportional to the number of viable cells.[15]
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Causality and Self-Validation: A decrease in cell viability suggests that the compound may be interfering with essential cellular processes. This provides a functional readout that can guide further mechanistic studies.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives and against reference compounds.
Table 1: Illustrative Cross-Reactivity Data for 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol Derivatives
Derivative
Target
Assay Type
Ki (µM)
IC50 (µM)
EC50 (µM)
Compound A
Kinase X
Enzyme Inhibition
-
15.2
-
GPCR Y
Reporter Gene
-
-
>100
Cell Line Z
Viability
-
45.8
-
Compound B
Kinase X
Enzyme Inhibition
-
>100
-
GPCR Y
Reporter Gene
-
-
2.5
Cell Line Z
Viability
-
>100
-
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
The systematic investigation of cross-reactivity is a non-negotiable aspect of preclinical drug development. For novel chemical series such as 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol derivatives, a well-designed, tiered approach to off-target profiling is essential for identifying candidates with the highest potential for success in the clinic. By integrating in silico, biochemical, and cell-based methodologies, researchers can build a comprehensive safety profile, thereby de-risking the transition from bench to bedside. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations, ensuring both scientific rigor and regulatory compliance.
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Al-Warhi, T., et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science, 38(2), 103135. [Link]
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Bazhykova, K. B., et al. (2022). In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. Chemical Bulletin of Kazakh National University, (4). [Link]
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Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Trends in Pharmacological Sciences, 44(12), 941-954. [Link]
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
Twist Bioscience. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]
Immediate Action Required: Treat 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol as a Non-Halogenated Organic Solvent waste. While often classified as a combustible liquid rather than a high-hazard flammable, it must be segregated from strong oxidizers and disposed of through a certified chemical waste management stream.[1] Do not dispose of down the drain.
Chemical Profile & Hazard Assessment
Expertise Note: As a cyclic ether-alcohol, this compound exhibits stability similar to tetrahydropyran (THP) but with increased polarity due to the hydroxyl and hydroxymethyl groups.[1] The primary risks during disposal are flammability (if mixed with lower flashpoint solvents) and reactivity with strong oxidizers.[1]
Likely D001 (Ignitable) only if mixed with solvents having FP <60°C.
Incompatibilities
Strong Oxidizers, Acid Chlorides
CRITICAL: Segregate from nitric acid, perchlorates, and chromic acid waste streams.
Pre-Disposal Handling & Segregation
Trustworthiness: This protocol relies on the "Cradle-to-Grave" management principle, ensuring liability protection for your laboratory.[1]
Step 1: Purity Verification
Before disposal, verify if the substance is pure or in solution.
Pure Substance: Dispose of in a dedicated "Non-Halogenated Organic" container.
In Solution: The solvent dictates the waste stream.[1] If dissolved in Dichloromethane (DCM), it must go to Halogenated Waste . If in Methanol/Ethanol, it goes to Non-Halogenated Waste .
Step 2: Container Selection
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
Venting: Use a cap with a pressure-relief mechanism if storing for extended periods, though gas generation is unlikely without contamination.[1]
Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.[1]
Required Label Information:
Full Chemical Name: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol (No abbreviations/formulas).
Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable".[1]
Detailed Disposal Workflow
Autonomy: This workflow is designed to function independently of specific institutional software, focusing on universal chemical safety logic.
Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent composition.[1][2][3]
Protocol Steps:
Segregation: Ensure the waste container contains NO oxidizing agents (e.g., Nitric Acid, Peroxides). Reaction with alcohols can be exothermic and explosive.[1]
Transfer:
Wear standard PPE: Nitrile gloves, lab coat, safety glasses.
Pour liquid waste into the Non-Halogenated Organic carboy using a funnel to prevent spills.
If solid, place in a wide-mouth jar or double-bag in heavy-duty polyethylene bags labeled "Solid Chemical Waste."[1]
Rinsing: Triple-rinse the original empty container with a compatible solvent (e.g., Acetone or Ethanol).[1] Collect the rinsate into the same waste container.
Final Handoff: Once the container is 90% full, cap tightly and schedule pickup with your facility's EHS department or licensed waste contractor (e.g., Clean Harbors, Veolia).
Emergency Procedures
Authoritative Grounding: Based on standard Safety Data Sheet (SDS) protocols for organic alcohols.[1]
Spill (Small < 100mL):
Eliminate ignition sources (hot plates, open flames).[1][4][5][6]
Absorb with vermiculite, sand, or standard "Organic Spill Kit" pads.
Place used absorbents into a sealed bag labeled "Hazardous Waste - Debris."[1]
Skin Exposure: Wash with soap and water for 15 minutes.[1][7] The compound is an irritant but generally has low acute dermal toxicity.[1]
Eye Contact: Rinse immediately with water for 15 minutes.[1][5] Seek medical attention if irritation persists.
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12256035, (S)-Tetrahydro-2H-pyran-3-ol. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1][6][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]